2-Mercapto-4,5,6-trimethylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYXVRVYCQKRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=S)C(=C1C)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350603 | |
| Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128917-84-0 | |
| Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-4,5,6-trimethylnicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Mercapto-4,5,6-trimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to consolidate the available scientific information on the chemical properties of 2-Mercapto-4,5,6-trimethylnicotinonitrile. Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data, including comprehensive spectral analyses, specific synthesis protocols, and biological activity studies for this specific compound, remain largely unpublished. This document presents the currently available data and provides a general overview based on the properties of related chemical structures.
Chemical Identity and Physical Properties
This compound is a substituted pyridine derivative. The presence of a mercapto (-SH) group, a nitrile (-CN) group, and three methyl (-CH3) groups on the pyridine ring suggests a unique combination of chemical reactivity and physical properties.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| CAS Number | 128917-84-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂S | [3] |
| Molecular Weight | 178.26 g/mol | [3] |
| IUPAC Name | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile | N/A |
| Synonyms | 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [3] |
| Appearance | Yellow solid | [3] |
| Melting Point | 276 °C | [4] |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Structural Information
The chemical structure of this compound is characterized by a central pyridine ring.
Spectroscopic Data
A thorough search of available literature and spectral databases did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. For researchers synthesizing or working with this compound, the following are expected characteristic signals based on its structure:
-
¹H NMR: Signals corresponding to the three distinct methyl groups and the thiol proton. The chemical shifts of the methyl protons would be influenced by their position on the pyridine ring.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile group, and the three methyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the S-H stretch of the mercapto group, the C≡N stretch of the nitrile group, C-H stretches of the methyl groups, and C=C and C=N stretches of the pyridine ring.[5][6][7][8]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (178.26 m/z), along with fragmentation patterns characteristic of the loss of methyl, mercapto, and nitrile groups.[9][10][11][12]
Synthesis
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups.[3]
-
Mercapto Group: The thiol group is nucleophilic and can undergo S-alkylation, S-acylation, and oxidation reactions. It can also participate in the formation of metal complexes.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. It can also participate in cycloaddition reactions.
-
Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Given the presence of these functional groups, this compound could serve as a versatile building block in organic synthesis for the preparation of more complex heterocyclic systems.[17][18][19]
Biological Activity
There is no specific information available in the public domain regarding the biological activity or toxicological properties of this compound. However, the nicotinonitrile scaffold and mercaptopyridine moieties are present in various biologically active molecules with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[20] Therefore, it is plausible that this compound could be a candidate for biological screening programs.
Safety Information
According to available safety data, this compound is classified as an irritant.[4]
Table 2: Hazard Statements
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a chemical compound with potential for further research and application, particularly in the fields of medicinal chemistry and materials science. However, the current body of public knowledge is limited. This guide highlights the need for further experimental investigation to fully characterize its chemical, physical, and biological properties. Researchers are encouraged to publish their findings to contribute to a more comprehensive understanding of this molecule.
References
- 1. This compound | 128917-84-0 [chemicalbook.com]
- 2. This compound - CAS:128917-84-0 - 阿镁生物 [amaybio.com]
- 3. CAS 128917-84-0: this compound [cymitquimica.com]
- 4. This compound [chemdict.com]
- 5. researchgate.net [researchgate.net]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. Synthesis, characterization and antibacterial evaluation of novel 2-mercaptobenzothiazole derivatives bearing 2-aminonicotinonitrile moiety | European Journal of Chemistry [eurjchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Mercapto-4,5,6-trimethylnicotinonitrile (CAS 128917-84-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activities and detailed experimental protocols for 2-Mercapto-4,5,6-trimethylnicotinonitrile is limited. This guide provides a comprehensive overview of its known chemical properties and infers potential synthetic routes, biological activities, and experimental methodologies based on structurally related compounds, such as other nicotinonitriles and mercaptopyridines.
Core Compound Data
This compound is a heterocyclic compound featuring a pyridine ring substituted with a mercapto (-SH) group, a nitrile (-CN) group, and three methyl (-CH3) groups.[1] The presence of both a thiol and a nitrile functional group suggests a versatile reactivity profile, making it a point of interest for synthetic and medicinal chemistry.[1]
Physicochemical and Structural Information
| Property | Value | Reference |
| CAS Number | 128917-84-0 | [2] |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 276 °C | |
| Synonyms | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile, 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [1] |
| SMILES | Cc1c(C)c(C#N)c(nc1C)S | [1] |
| InChI | InChI=1/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12) | [1] |
Safety and Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Potential Synthesis and Reactivity
The mercaptopyridine core of the molecule is known to exist in a tautomeric equilibrium with its thione form. This equilibrium is influenced by the solvent and concentration. The mercapto group can undergo various reactions, including oxidation to form disulfides and S-alkylation. The nitrile group can also participate in various chemical transformations.
Potential Biological and Pharmacological Activities
Derivatives of nicotinonitrile and mercaptopyridine have been reported to possess a wide range of biological activities. Given the structural features of this compound, it is plausible that this compound could exhibit similar properties.
| Potential Biological Activity | Rationale based on Related Compounds | References |
| Anticancer | Nicotinonitrile derivatives have been investigated as anticancer agents, with some showing inhibitory activity against various cancer cell lines. The pyridine ring is a common scaffold in many anticancer drugs. | [2][3] |
| Antimicrobial | Mercaptopyridine and nicotinonitrile derivatives have demonstrated antibacterial and antifungal properties. The sulfur atom in the mercapto group is often crucial for such activities. | [4][5] |
| Enzyme Inhibition | The structural motifs present in the molecule are found in various enzyme inhibitors. For instance, mercapto-containing compounds can act as inhibitors of metalloenzymes or cysteine proteases. | [6] |
| Anti-inflammatory | Certain substituted pyridines have been shown to possess anti-inflammatory properties. | [7] |
Experimental Protocols
Due to the lack of specific experimental data for this compound, the following sections provide generalized, representative protocols for the synthesis and biological evaluation of similar heterocyclic compounds.
Representative Synthetic Protocol: One-Pot Synthesis of a Substituted 2-Mercaptonicotinonitrile
This protocol is adapted from general procedures for the synthesis of substituted pyridines and thiophenes via multicomponent reactions.
Materials:
-
Appropriate ketone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
A basic catalyst such as morpholine or piperidine (0.1-0.2 eq)
-
Ethanol or Dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone, malononitrile, elemental sulfur, and the solvent.
-
Add the basic catalyst to the mixture.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified substituted 2-mercaptonicotinonitrile.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
In Vitro Anticancer Activity Screening: MTT Assay
This is a generalized protocol for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
This compound represents an interesting heterocyclic scaffold with potential applications in medicinal chemistry and drug development. While specific biological data for this compound is scarce, its structural similarity to other biologically active nicotinonitriles and mercaptopyridines suggests that it warrants further investigation. The synthetic and experimental protocols outlined in this guide provide a framework for researchers to explore the properties and potential therapeutic applications of this and related compounds. Future studies are necessary to elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Molecular Structure of 2-Mercapto-4,5,6-trimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile (CAS No. 128917-84-0). Given the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related and well-characterized analogue, 2-Mercapto-4,6-dimethylnicotinonitrile, as a proxy to infer structural and spectroscopic characteristics.
Molecular Structure and Identification
This compound is a heterocyclic compound featuring a pyridine ring substituted with three methyl groups, a nitrile group, and a mercapto group. It is important to note that this compound can exist in tautomeric forms: the mercaptopyridine form and the thione (pyridinethione) form. The thione form, 4,5,6-trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is often the more stable tautomer.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 128917-84-0 |
| Molecular Formula | C₉H₁₀N₂S[1] |
| Molecular Weight | 178.25 g/mol [1] |
| Canonical SMILES | Cc1c(C)c(C#N)c(S)nc1C[1] |
| InChI | InChI=1S/C9H10N2S/c1-5-6(2)8(4-10)9(12)11-7(5)3/h1-3H3,(H,11,12)[1] |
| Synonyms | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile, 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile[1] |
Physicochemical Properties
The physical state of this compound is reported as a yellow solid.[1] Due to the presence of the thiol group, it may exhibit a characteristic odor and sensitivity to air and moisture.[1] The trimethyl substitution pattern contributes to its hydrophobic character.[1]
Spectroscopic Data (Proxy Data from 2-Mercapto-4,6-dimethylnicotinonitrile)
Table 2: Proxy Spectroscopic Data for 2-Mercapto-4,6-dimethylnicotinonitrile
| Spectroscopic Technique | Observed Features (Anticipated for the trimethyl derivative) |
| ¹H NMR | Signals for two methyl groups, a vinyl proton, and a broad signal for the N-H or S-H proton. An additional methyl signal would be expected for the trimethyl derivative. |
| ¹³C NMR | Resonances for aromatic/olefinic carbons, the nitrile carbon, and two methyl carbons. A third methyl carbon resonance would be present for the trimethyl derivative. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (in the thione form, ~3200-3400 cm⁻¹), C≡N stretching (~2220 cm⁻¹), and C=S stretching (~1100-1200 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |
Crystallographic Data (Proxy Data from 2-Mercapto-4,6-dimethylnicotinonitrile)
A crystal structure for 2-Mercapto-4,6-dimethylnicotinonitrile is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 646707.[2] This data provides precise bond lengths and angles, confirming the thione tautomer as the solid-state form. It is highly probable that this compound would adopt a similar solid-state structure.
Experimental Protocols: Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not published. However, based on general methods for the synthesis of 2-thioxo-1,2-dihydropyridine-3-carbonitriles, a plausible synthetic route can be proposed.[3][4][5] The most common approach involves the reaction of a suitable β-dicarbonyl compound or its equivalent with cyanothioacetamide.
Proposed Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
3-Methylpentane-2,4-dione
-
Cyanothioacetamide
-
Piperidine (or another suitable base)
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve 3-methylpentane-2,4-dione (1 equivalent) and cyanothioacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of nicotinonitrile derivatives has attracted significant interest in drug discovery. Substituted nicotinonitriles have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents. The pyridine scaffold is a common motif in many biologically active compounds. The presence of the mercapto and nitrile functional groups offers opportunities for further chemical modification to explore structure-activity relationships.
Conclusion
This compound is a substituted nicotinonitrile with potential for further investigation in medicinal chemistry and materials science. This guide has provided a summary of its known structural features, largely inferred from a close structural analog. The proposed synthetic protocol offers a starting point for its preparation in a laboratory setting. Future research should focus on obtaining direct experimental data for this compound to fully elucidate its properties and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Precursors of 2-Mercapto-4,5,6-trimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis precursors and methodologies for obtaining 2-mercapto-4,5,6-trimethylnicotinonitrile, a substituted pyridinethione with potential applications in medicinal chemistry and materials science. This document outlines the core chemical principles, experimental protocols, and quantitative data associated with its synthesis, presented in a format tailored for chemical research and development professionals.
Introduction
This compound, also known as 4,5,6-trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic compound featuring a pyridine ring scaffold. The presence of a thiol (or its tautomeric thione form), a nitrile group, and three methyl substituents makes it a versatile building block for the synthesis of more complex molecules, including thieno[2,3-b]pyridines, which are of interest in drug discovery. The synthesis of this and related polysubstituted pyridines often employs multicomponent reactions, which offer an efficient means to construct complex molecular architectures in a single step.
Core Synthesis Pathway: Guareschi-Thorpe Reaction Analogue
The most direct and established route to this compound is a variation of the Guareschi-Thorpe pyridine synthesis. This multicomponent reaction involves the condensation of a β-dicarbonyl compound, an active methylene nitrile (in this case, incorporated into cyanothioacetamide), and a base catalyst.
The logical precursors for the synthesis of this compound are:
-
3-Methyl-2,4-pentanedione: This β-diketone provides the carbon backbone for the 4,5,6-trimethyl-substituted pyridine ring.
-
Cyanothioacetamide: This reagent serves as the source of the C2 (bearing the mercapto group) and C3 (bearing the nitrile group) atoms of the pyridine ring, as well as the nitrogen atom.
-
Base Catalyst: A weak organic base, such as morpholine or piperidine, is typically used to facilitate the condensation reactions.
The overall reaction proceeds through a series of condensations and cyclization to form the stable pyridinethione ring system.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively reported in publicly available literature, data from analogous syntheses of structurally similar 2-pyridinethiones provide a reasonable expectation for reaction efficiency. The following table summarizes typical yields for the synthesis of related compounds via the Guareschi-Thorpe reaction.
| β-Dicarbonyl Compound | Active Methylene Nitrile Source | Base Catalyst | Solvent | Reaction Time | Yield (%) |
| 3-Pentylpentane-2,4-dione | Cyanothioacetamide | Morpholine | Ethanol | 3-4 h (boiling) | High (not specified)[1] |
| 1,1,5,5-Tetrafluoroacetylacetone | Cyanothioacetamide | Morpholine | Ethanol | 0.5 h (stirring) | Moderate[1] |
| Acetylacetone | Cyanothioacetamide | Piperidine | Ethanol | Not specified | Good[2] |
Detailed Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.[1]
Materials:
-
3-Methyl-2,4-pentanedione
-
Cyanothioacetamide
-
Ethanol (absolute)
-
Morpholine (or piperidine)
-
Hydrochloric acid (for potential recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add cyanothioacetamide (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of morpholine (approximately 0.1 equivalents) to the reaction mixture. The solution will likely change color.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum. The precipitated solid is collected by filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. For some pyridinethiones, recrystallization from dilute hydrochloric acid can yield the hydrochloride salt, which can then be neutralized to obtain the pure product.
Characterization:
The structure of the synthesized this compound can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl groups, the pyridine ring protons, and the carbon skeleton. The tautomeric equilibrium between the thione and thiol forms may be observable.
-
IR Spectroscopy: To identify the characteristic stretching frequencies of the nitrile group (C≡N) around 2220-2230 cm⁻¹, the C=S bond of the thione tautomer (around 1230 cm⁻¹), and N-H stretching of the thione form (around 3100-3200 cm⁻¹).[1]
-
Mass Spectrometry: To determine the molecular weight of the compound (C₉H₁₀N₂S, MW: 178.25 g/mol ).[3]
-
Elemental Analysis: To confirm the elemental composition (C, H, N, S).
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound is readily achievable through a robust and efficient multicomponent reaction. By utilizing commercially available precursors such as 3-methyl-2,4-pentanedione and cyanothioacetamide, this method provides a straightforward entry point for researchers to access this versatile heterocyclic building block. The detailed protocol and summarized data in this guide are intended to facilitate the successful synthesis and further exploration of the chemical and biological properties of this compound and its derivatives.
References
Spectroscopic and Synthetic Profile of 2-Mercapto-4,5,6-trimethylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 2-Mercapto-4,5,6-trimethylnicotinonitrile. Due to the limited availability of published experimental data for this specific compound, this guide combines theoretical predictions and established methodologies for analogous compounds to serve as a valuable resource for researchers.
Chemical Structure and Properties
This compound is a substituted pyridine derivative characterized by a thiol (-SH) group at the 2-position, a nitrile (-CN) group at the 3-position, and methyl groups at the 4, 5, and 6-positions.
| Property | Value |
| Molecular Formula | C₉H₁₀N₂S |
| Molecular Weight | 178.25 g/mol |
| CAS Number | 128917-84-0 |
| Canonical SMILES | CC1=C(C)C(=C(N=C1C)S)C#N |
| InChI Key | Not available in public databases |
Predicted Spectroscopic Data
While experimental spectra for this compound are not readily found in public spectral databases, the following data is predicted based on its chemical structure and spectroscopic principles.
¹H and ¹³C NMR Spectroscopy (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -SH | Broad singlet, ~13.5 | - |
| C2-S | - | ~178 |
| C3-CN | - | ~105 |
| C4-CH₃ | Singlet, ~2.4 | ~20 |
| C5-CH₃ | Singlet, ~2.2 | ~16 |
| C6-CH₃ | Singlet, ~2.5 | ~22 |
| C4 | - | ~158 |
| C5 | - | ~125 |
| C6 | - | ~160 |
| -CN | - | ~117 |
Note: Predictions are based on computational models and may vary from experimental values.
Infrared (IR) Spectroscopy (Predicted)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| S-H | Stretching | 2550-2600 (weak) |
| C≡N | Stretching | 2210-2260 |
| C=N (pyridine ring) | Stretching | 1550-1620 |
| C=C (pyridine ring) | Stretching | 1450-1580 |
| C-H (methyl) | Stretching | 2850-3000 |
| C-S | Stretching | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the following are expected.
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 178.0565 |
| Major Fragment Ions | Likely fragments include loss of HCN (m/z 151), loss of SH (m/z 145), and various cleavages of the pyridine ring and methyl groups. |
UV-Visible (UV-Vis) Spectroscopy (Predicted)
UV-Visible spectroscopy provides information about electronic transitions within a molecule. The pyridine ring and the nitrile group constitute the primary chromophores.
Table 4: Predicted UV-Visible Absorption
| Transition | Predicted λmax (nm) |
| π → π | ~270-290 |
| n → π | ~320-340 |
Note: The exact absorption maxima are highly dependent on the solvent used.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and spectroscopic analysis of this compound.
Representative Synthesis Protocol
This protocol is based on established methods for the synthesis of similar mercaptonicotinonitrile derivatives.
Reaction Scheme: A plausible synthesis involves the reaction of an appropriate precursor with a sulfurating agent. One common method is the reaction of a corresponding 2-halonicotinonitrile with a sulfur source like sodium hydrosulfide or thiourea.
Procedure:
-
To a solution of 2-chloro-4,5,6-trimethylnicotinonitrile (1.0 eq) in ethanol, add a solution of sodium hydrosulfide (1.2 eq) in ethanol dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
NMR Spectroscopy Protocol
An In-depth Technical Guide on the Solubility and Stability of 2-Mercapto-4,5,6-trimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 2-Mercapto-4,5,6-trimethylnicotinonitrile, a substituted nicotinonitrile derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established, generic protocols for determining the solubility and stability of heterocyclic organic compounds. These methodologies, widely accepted in the pharmaceutical industry, can be readily adapted for the evaluation of this compound. This guide also presents a proposed synthesis route and discusses potential degradation pathways based on the chemistry of related mercaptopyridine and nicotinonitrile derivatives. The included diagrams illustrate a logical workflow for solubility and stability assessment and highlight key factors influencing the compound's stability.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring substituted with a mercapto group, a nitrile group, and three methyl groups. The presence of these functional groups suggests a complex chemical behavior, with the potential for diverse intermolecular interactions that influence its physical and chemical properties. The mercapto group can participate in oxidation and nucleophilic reactions, while the nitrile group imparts polarity. The trimethyl substitution pattern contributes to the molecule's hydrophobicity.
A thorough understanding of the solubility and stability of this compound is critical for its potential applications in drug development and other areas of chemical research. Solubility impacts bioavailability and formulation, while stability determines shelf-life, storage conditions, and degradation profiles. This guide aims to provide the foundational knowledge and experimental frameworks necessary to conduct these critical assessments.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂S | [1][2] |
| Molecular Weight | 178.26 g/mol | [1] |
| Melting Point | 276 °C | [1] |
| Appearance | Yellow solid | [2] |
Solubility Profile
Table 2: Predicted and Experimental Solubility Data
| Solvent | Type | Predicted Solubility | Experimental Data (mg/mL) |
| Water | Polar Protic | Sparingly Soluble | Data not available |
| Ethanol | Polar Protic | Soluble | Data not available |
| Methanol | Polar Protic | Soluble | Data not available |
| Acetone | Polar Aprotic | Soluble | Data not available |
| Dichloromethane | Non-polar | Soluble | Data not available |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Data not available |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Data not available |
| Toluene | Non-polar | Sparingly Soluble | Data not available |
| Hexane | Non-polar | Insoluble | Data not available |
| 5% Aqueous HCl | Acidic | Potentially Soluble | Data not available |
| 5% Aqueous NaOH | Basic | Potentially Soluble | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, dichloromethane, etc.)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Syringes and filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved solid settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile
The stability of this compound is a critical parameter for its handling, storage, and application. The mercapto group is susceptible to oxidation, which could lead to the formation of a disulfide dimer. The compound may also be sensitive to strong acids, bases, and oxidizing agents.[1]
Table 3: Forced Degradation Study Summary
| Condition | Reagents/Parameters | Expected Degradation Products | Experimental Observations |
| Acidic Hydrolysis | 0.1 M HCl, heat | Hydrolysis of nitrile, degradation of pyridine ring | Data not available |
| Basic Hydrolysis | 0.1 M NaOH, heat | Hydrolysis of nitrile, potential salt formation | Data not available |
| Oxidation | 3% H₂O₂, room temp | Disulfide dimer, sulfoxide, sulfonic acid | Data not available |
| Thermal Degradation | Dry heat (e.g., 70°C) | Decomposition products | Data not available |
| Photostability | UV/Vis light exposure | Photodegradation products | Data not available |
Experimental Protocol for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a photodiode array (PDA) detector or LC-MS system
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Degradation: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Basic Degradation: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture (e.g., at 60°C) for a specified time. At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for a specified time. Analyze samples at various time points by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified period. Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the compound to UV and visible light in a photostability chamber. Analyze samples at various time points by HPLC, alongside a dark control.
-
Analysis: Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A PDA detector can provide information about the spectral purity of the peaks, while LC-MS can be used to identify the mass of the degradation products.
Proposed Synthesis
While a specific synthesis for this compound is not detailed in the available literature, a plausible route can be proposed based on established methods for the synthesis of substituted nicotinonitriles. One common approach involves the condensation of a β-enaminonitrile with a suitable carbonyl compound.
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Experimental Workflow for Solubility and Stability Testing.
Factors Influencing Stability
The stability of this compound can be influenced by several external and internal factors, as depicted in the diagram below.
Caption: Factors Influencing Compound Stability.
Conclusion
While specific experimental data for this compound remains limited, this technical guide provides a robust framework for its systematic evaluation. The detailed protocols for solubility and stability testing are based on industry-standard practices and can be directly applied to this compound. The insights into its potential chemical behavior, based on its functional groups, should guide researchers in designing appropriate experiments and interpreting the results. A thorough understanding of these properties is paramount for advancing the potential applications of this compound in medicinal chemistry and materials science. Further research is warranted to generate specific data and fully elucidate the solubility and stability profile of this promising molecule.
References
The Unveiling of Mercaptonicotinonitrile Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with mercaptonicotinonitrile derivatives emerging as a promising class of molecules. Their diverse biological activities, ranging from anticancer and antimicrobial to potent enzyme inhibition, have positioned them as significant leads in drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these multifaceted compounds, presenting a comprehensive resource for the scientific community.
Anticancer Activity: Targeting the Proliferation of Malignant Cells
Mercaptonicotinonitrile derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often attributed to their ability to interfere with key cellular processes essential for cancer cell growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative mercaptonicotinonitrile and related nicotinonitrile derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 11 | MCF-7 (Breast) | 12.5 | Doxorubicin | 15.2 |
| HepG2 (Liver) | 18.7 | Doxorubicin | 20.1 | |
| Compound 12 | MCF-7 (Breast) | 10.8 | Doxorubicin | 15.2 |
| HepG2 (Liver) | 16.3 | Doxorubicin | 20.1 | |
| Compound 1g2a | HCT116 (Colon) | 0.0059 | Taxol | - |
| BEL-7402 (Liver) | 0.0078 | Taxol | - | |
| Compound 4 | HepG2 (Liver) | 0.75 | Roscovitine | 0.99 |
| Compound 7 | HepG2 (Liver) | 0.77 | Roscovitine | 0.99 |
| Compound 10 | HepG2 (Liver) | 0.85 | Roscovitine | 0.99 |
| Compound 44a | HepG2 (Liver) | 3.74 | - | - |
| Compound 44b | MCF-7 (Breast) | 4.03 | - | - |
| Compound 44c | HepG2 (Liver) | 3.06 | - | - |
| MCF-7 (Breast) | 4.42 | - | - | |
| Compound 12c | PC3 (Prostate) | 0.34 | - | - |
| MGC803 (Gastric) | 0.13 | - | - | |
| HepG2 (Liver) | 1.74 | - | - |
Mechanism of Anticancer Action
The anticancer effects of these derivatives are often multifactorial, involving the modulation of several key signaling pathways that regulate cell proliferation, survival, and metastasis.
Several nicotinonitrile derivatives have been shown to inhibit the urokinase plasminogen activator (uPA) system, a key player in cancer invasion and metastasis.[1] uPA, a serine protease, converts plasminogen to plasmin, which in turn degrades the extracellular matrix, facilitating cancer cell migration.[2][3] By inhibiting uPA, these compounds can effectively block this proteolytic cascade.
A common mechanism of action for many anticancer agents is the induction of cell cycle arrest, preventing cancer cells from completing their division cycle. Certain nicotinonitrile derivatives have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[4] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), particularly CDK2.
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Nicotinonitrile derivatives have been shown to trigger apoptosis through the intrinsic pathway, which is initiated by intracellular stress and involves the mitochondria.[4]
Antimicrobial Activity: Combating Pathogenic Microorganisms
In an era of increasing antimicrobial resistance, the discovery of new antimicrobial agents is of paramount importance. Mercaptonicotinonitrile derivatives have exhibited promising activity against a range of bacterial and fungal strains.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of representative nicotinonitrile derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Compound 8 | 12.5 | 6.25 | 25 | 12.5 | 50 |
| Compound 10 | 6.25 | 12.5 | 12.5 | 25 | 25 |
| Compound 15 | 25 | 12.5 | 50 | 25 | 12.5 |
| Compound 16 | 12.5 | 25 | 12.5 | 50 | 6.25 |
| Compound 17 | 6.25 | 6.25 | 25 | 12.5 | 25 |
| Compound 20 | 50 | 25 | 6.25 | 12.5 | 12.5 |
| Compound 22 | 12.5 | 50 | 12.5 | 25 | 50 |
| CP1 | - | - | 12.5 | - | - |
| CP2 | - | - | 25 | - | - |
| CP3 | - | - | 25 | - | - |
| CP4 | - | - | 50 | - | - |
| CP5 | - | - | 50 | - | - |
| CP6 | - | - | 25 | - | - |
| Compound 5 | 7.81 | - | - | - | - |
| Compound 13 | 3.91 | - | - | - | - |
| Compound 25 | 7.81 | 7.81 | - | - | - |
Enzyme Inhibition: A Targeted Approach to Disease
The specificity of enzyme-substrate interactions makes enzymes attractive targets for drug development. Mercaptonicotinonitrile derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
As mentioned earlier, CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[5][6] The ability of nicotinonitrile derivatives to inhibit CDK2 contributes significantly to their anticancer activity.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[7] HSP90 is a molecular chaperone that is required for the stability and function of numerous oncoproteins, including VEGFR-2.[8][9] Inhibition of both VEGFR-2 and HSP90 by certain nicotinonitrile derivatives presents a dual-pronged anti-angiogenic and anticancer strategy.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of 2-Amino-4-aryl-6-phenylnicotinonitrile Derivatives
This protocol describes a general one-pot synthesis of nicotinonitrile derivatives.
Materials:
-
Appropriate arylaldehyde
-
Malononitrile
-
Acetophenone
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the arylaldehyde (10 mmol), malononitrile (10 mmol), acetophenone (10 mmol), and ammonium acetate (80 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4-aryl-6-phenylnicotinonitrile derivative.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds are prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of DMSO or solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15][16][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: The microbial strain is grown in the appropriate broth overnight at 37°C (for bacteria) or 30°C (for fungi). The culture is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
Mercaptonicotinonitrile derivatives represent a versatile scaffold with significant potential in the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities warrant further investigation. This technical guide provides a foundational understanding of their biological properties and the experimental approaches for their evaluation. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to identify novel therapeutic targets. The continued exploration of this chemical class holds great promise for addressing unmet medical needs.
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. The urokinase plasminogen activator system: role in malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. A Heat-Shock Protein Axis Regulates VEGFR2 Proteolysis, Blood Vessel Development and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AT-533, a novel Hsp90 inhibitor, inhibits breast cancer growth and HIF-1α/VEGF/VEGFR-2-mediated angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. protocols.io [protocols.io]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
The Versatile Scaffold: A Technical Guide to the Potential Applications of Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinonitriles, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in various scientific and technological fields. Their unique electronic properties and amenability to diverse chemical modifications have positioned them as privileged structures in medicinal chemistry, advanced materials, and agrochemicals. This technical guide provides an in-depth overview of the current and potential applications of substituted nicotinonitriles, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Medicinal Chemistry Applications
The nicotinonitrile core is a prominent feature in a number of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]
Anticancer Activity
Substituted nicotinonitriles have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival. One of the key targets is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers.[2][3]
The following table summarizes the in vitro cytotoxic and PIM-1 kinase inhibitory activities of selected substituted nicotinonitrile derivatives.
| Compound | Target Cell Line | IC50 (µM) | PIM-1 Kinase Inhibition IC50 (nM) | Reference |
| 7b | MCF-7 | 3.58 | 18.9 | [2] |
| PC-3 | 3.60 | [2] | ||
| 4k | - | - | 21.2 | [2] |
| 8e | HepG2 | ≤ 0.28 (against three Pim kinases) | ≤ 280 | [4] |
| Compound 5 | A549 | 10.67 ± 1.53 | - | [5] |
| C6 | 4.33 ± 1.04 | - | [5] | |
| Compound 10 | A549 | < 3.9 | - | [6] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the substituted nicotinonitrile compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Substituted nicotinonitriles can inhibit the PIM-1 kinase, leading to the induction of apoptosis in cancer cells. This is often associated with the upregulation of pro-apoptotic proteins like p53 and caspases, and an increase in the Bax/Bcl-2 ratio.[4]
Antimicrobial Activity
Certain substituted nicotinonitriles have demonstrated potent activity against a range of bacterial and fungal pathogens.
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative nicotinonitrile derivatives against various microorganisms.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 48a | 17.6 | - | [7] |
| 48b | 16.8 | - | [7] |
| 49 | - | 9.6 | [7] |
| IV | 250 (vs. C. tetani) | 250 (vs. S. typhi) | [8] |
| V | 250 (vs. C. tetani) | 250 (vs. S. typhi) | [8] |
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Materials Science Applications
The delocalized π-electron systems and the presence of donor-acceptor groups in substituted nicotinonitriles make them attractive candidates for applications in materials science, particularly in the fields of nonlinear optics and fluorescence.[9]
Nonlinear Optical (NLO) Materials
Substituted nicotinonitriles with appropriate electron-donating and electron-withdrawing groups can exhibit significant second-order nonlinear optical properties, making them suitable for applications such as frequency doubling of light.
A general and efficient method for the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves a one-pot, multi-component reaction.[10]
-
Reactant Mixture: In a round-bottom flask, combine an appropriate aromatic aldehyde (1 mmol), an acetophenone derivative (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Catalyst and Solvent: Add a catalytic amount of a suitable catalyst (e.g., boric acid). The reaction can be carried out under solvent-free conditions or in a solvent such as ethanol.[11]
-
Reaction Conditions: Heat the mixture under reflux or using microwave irradiation for a specified time until the reaction is complete (monitored by TLC).
-
Work-up and Purification: After cooling, the solid product is typically collected by filtration, washed with water and ethanol, and then purified by recrystallization.
The Kurtz-Perry powder technique is a common method for evaluating the SHG efficiency of NLO materials.[12]
-
Sample Preparation: The crystalline powder of the nicotinonitrile derivative is placed between two glass slides.
-
Laser Source: A high-intensity pulsed laser (e.g., a Nd:YAG laser operating at 1064 nm) is used as the fundamental light source.
-
Measurement: The fundamental laser beam is focused onto the sample. The generated second-harmonic signal (at 532 nm) is detected by a photomultiplier tube after passing through a monochromator and appropriate filters to block the fundamental wavelength.
-
Data Analysis: The intensity of the SHG signal is compared to that of a standard reference material (e.g., potassium dihydrogen phosphate, KDP) to determine the relative SHG efficiency.
Fluorescent Materials
The rigid, planar structure and extended π-conjugation of some substituted nicotinonitriles lead to strong fluorescence, with potential applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
The following table lists the fluorescence quantum yields of some 1,2,3-triazole-substituted nicotinonitrile derivatives.
| Compound | Fluorescence Quantum Yield (%) | Reference |
| Triazole-nicotinonitrile derivatives | 10-49 | [13] |
The relative method is commonly used to determine the fluorescence quantum yield.[14][15]
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral range as the test compound.
-
Absorbance Measurement: Prepare dilute solutions of both the standard and the test compound in the same solvent and measure their absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the standard and the test compound under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation: The quantum yield of the test sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Agrochemical Applications
The pyridine ring, a core component of nicotinonitriles, is present in several classes of agrochemicals, including insecticides and herbicides.
Insecticidal Activity
Nicotinonitrile derivatives are precursors to neonicotinoid insecticides, which act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[16]
Neonicotinoids bind to nAChRs in the insect central nervous system, leading to continuous stimulation of the receptor. This disrupts normal nerve impulse transmission, causing paralysis and death of the insect.
Herbicidal Activity
Substituted nicotinonitriles can serve as intermediates in the synthesis of herbicides, such as those that inhibit the enzyme protoporphyrinogen oxidase (PPO).[17][18]
PPO-inhibiting herbicides block the conversion of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll biosynthesis pathway. This leads to the accumulation of protoporphyrinogen IX, which leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane damage and plant death.[18][19]
Conclusion
The substituted nicotinonitrile scaffold represents a highly valuable and versatile platform for the development of new technologies in medicine, materials science, and agriculture. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved applications in the future. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this remarkable class of molecules.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. edinst.com [edinst.com]
- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 17. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 18. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 19. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
A Technical Review of 2-Mercapto-4,5,6-trimethylnicotinonitrile and Related Compounds
Disclaimer: Scientific literature providing in-depth experimental data, such as detailed synthesis protocols, quantitative biological activity, and specific mechanisms of action for 2-Mercapto-4,5,6-trimethylnicotinonitrile, is limited. This document summarizes the available information on the target compound and provides a broader technical overview based on structurally related nicotinonitrile and mercapto-heterocyclic derivatives to infer potential properties and research directions.
Introduction to this compound
This compound is a substituted pyridine derivative containing both a mercapto (-SH) and a nitrile (-C≡N) functional group.[1] These functional groups impart a high degree of chemical reactivity, making the compound a potential building block in organic synthesis or a ligand in coordination chemistry.[1] The trimethyl-substituted pyridine core suggests a hydrophobic character which can influence its solubility and interactions with biological targets.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 128917-84-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.25 g/mol | [1] |
| Synonyms | 2-Mercapto-4,5,6-trimethylpyridine-3-carbonitrile; 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | [1] |
| Appearance | Yellow solid | [1] |
Synthesis Strategies for Substituted Nicotinonitriles
General Experimental Protocol: FeCl₃-Promoted Condensation-Cyclization
A plausible synthetic approach could be adapted from the synthesis of multiply arylated nicotinonitriles, which involves a condensation-cyclization reaction.[3] This method offers a pathway to fully and differently substituted nicotinonitriles in a limited number of steps.[3]
Hypothetical Reaction Scheme: A potential synthesis could involve the reaction of an appropriately substituted enamino nitrile with an α,β-unsaturated ketone in the presence of a promoter like iron(III) chloride (FeCl₃).[3] The final mercapto group could be introduced through various thionation reactions or by starting with a thiolated precursor.
The following is a generalized workflow for the synthesis and characterization of such compounds.
Potential Biological Activities of Mercapto-Nicotinonitrile Derivatives
The biological activities of this compound have not been specifically reported. However, the broader classes of mercapto-heterocycles and nicotinonitrile derivatives are known to possess a wide range of pharmacological properties.
Antimicrobial and Antifungal Activity
Mercapto-containing heterocyclic compounds, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives, have demonstrated significant antimicrobial and antifungal activities.[4][5][6] For instance, certain derivatives show potent activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[4] The mercapto group is often crucial for the biological activity of these molecules.
Enzyme Inhibition
Various mercapto-derivatives are known to act as enzyme inhibitors.[4][5] A related compound, 2-mercaptonicotinoyl glycine (2-MNG), was identified as a potent inhibitor of melanogenesis.[7] Interestingly, its mechanism of action does not involve the direct inhibition of tyrosinase, a common target for depigmenting agents. Instead, 2-MNG is proposed to bind to melanin precursors, thereby preventing their polymerization into melanin.[7] This suggests that mercapto-nicotinonitrile derivatives could exhibit novel mechanisms of enzyme or pathway inhibition.
The hypothetical interaction of such an inhibitor is depicted in the following signaling pathway diagram.
Conclusion and Future Directions
While specific data on this compound is scarce, the chemical nature of its functional groups and the biological activities of related compounds suggest it could be a valuable target for further research. Future studies should focus on establishing a reliable synthetic protocol for this compound to enable a thorough investigation of its potential pharmacological properties. Based on the activities of similar molecular scaffolds, initial biological screening could be directed towards antimicrobial, antifungal, and enzyme inhibitory assays. The development of such novel heterocyclic compounds remains a promising area in medicinal chemistry and drug development.
References
- 1. CAS 128917-84-0: this compound [cymitquimica.com]
- 2. This compound | 128917-84-0 [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Mercaptonicotinoyl glycine, a new potent melanogenesis inhibitor, exhibits a unique mode of action while preserving melanocyte integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Mercapto-Substituted Pyridines: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization has led to the development of numerous therapeutic agents. Among these, mercapto-substituted pyridines represent a class of compounds with a rich history of discovery and a broad spectrum of biological activities. From early developments in antifungal agents to their contemporary exploration in oncology, these molecules have demonstrated significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and key biological mechanisms of mercapto-substituted pyridines, with a focus on providing actionable data and protocols for researchers in the field.
Discovery and Historical Development
The journey of mercapto-substituted pyridines began in the early 20th century with the first synthesis of 2-mercaptopyridine in 1931. This was achieved by heating 2-chloropyridine with calcium hydrogen sulfide[1][2]. This foundational discovery paved the way for further exploration of this class of compounds.
A significant milestone in the history of these compounds was the synthesis of pyrithione (1-hydroxy-2(1H)-pyridinethione), the N-oxide derivative of 2-mercaptopyridine, in the 1950s. This development was a crucial step towards the creation of one of the most commercially successful antifungal agents. Subsequently, the zinc complex, zinc pyrithione , was developed and has been widely used as a key ingredient in anti-dandruff shampoos and anti-fouling paints for over half a century.[3]
The development of mercapto-substituted pyridines has been driven by their potent biological activities. Zinc pyrithione, for instance, was identified as a powerful antimicrobial agent, effective against a wide range of fungi and bacteria.[4] More recently, research has unveiled its potential in cancer therapy, highlighting its ability to inhibit tumor growth.[3][5]
Key Synthetic Methodologies and Experimental Protocols
The synthesis of mercapto-substituted pyridines has evolved from harsh, high-temperature reactions to more convenient and higher-yielding laboratory and industrial methods.
Synthesis of 2-Mercaptopyridine
Several methods have been established for the synthesis of 2-mercaptopyridine, with variations in reagents, reaction conditions, and yields.
Table 1: Comparison of Synthetic Methods for 2-Mercaptopyridine
| Method | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| Method A | 2-Chloropyridine | Calcium hydrogen sulfide | - | 150-200°C, 4-6 hours | 60-70% | [2] |
| Method B | 2-Chloropyridine | Thiourea | Ethanol/Aqueous Ammonia | Reflux, 2-3 hours | 75-85% | [2][6] |
| Method C | 2-Chloropyridine | Anhydrous sodium hydrosulfide | Organic Solvent (e.g., n-butanol) | 100-180°C, 10-20 hours | High | [7] |
Experimental Protocol: Synthesis of 2-Mercaptopyridine via Thiourea (Method B)
This protocol is adapted from a common laboratory preparation known for its convenience and good yield.[6][8]
Materials:
-
2-Chloropyridine
-
Thiourea
-
Ethanol
-
Aqueous Ammonia
-
15-20 wt.% Sodium Hydroxide solution
-
15-20 wt.% Hydrochloric Acid
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
With stirring, heat the mixture to reflux and maintain for 2-3 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a 15-20 wt.% aqueous solution of a strong alkali (e.g., NaOH) to adjust the pH to 8.0-9.0.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Extract the aqueous solution with ethyl acetate to remove any unreacted 2-chloropyridine.
-
Under an inert gas atmosphere, acidify the aqueous layer with a 15-20 wt.% aqueous hydrochloric acid solution to a pH of 6.0-6.5.
-
A precipitate of 2-mercaptopyridine will form. Collect the solid by suction filtration.
-
Wash the filter cake with water.
-
Dry the product to a constant weight to obtain 2-mercaptopyridine.
Logical Workflow for the Synthesis of 2-Mercaptopyridine (Method B)
Caption: Workflow for the synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea.
Synthesis of Zinc Pyrithione
The industrial synthesis of zinc pyrithione is a multi-step process that begins with the N-oxidation of 2-chloropyridine, followed by sulfhydrylation and chelation with a zinc salt. A method with a high overall yield is described below.[9]
Table 2: Multi-step Synthesis of Zinc Pyrithione
| Step | Reaction | Reagents | Conditions | Yield | Reference |
| 1 | N-Oxidation of 2-Chloropyridine | Hydrogen peroxide, Catalyst | - | >97% | [9] |
| 2 | Sulfhydrylation | Sulfhydrylation reagent | - | - | [9] |
| 3 | Chelation with Zinc | Zinc salt solution | - | - | [9] |
| Overall | - | - | - | ~92% | [9] |
Experimental Protocol: Synthesis of Zinc Pyrithione
This protocol describes a general method for the synthesis of zinc pyrithione from sodium pyrithione.[10][11]
Materials:
-
Sodium Pyrithione solution (e.g., 20% aqueous solution)
-
Zinc Chloride or Zinc Sulfate solution
-
Reactor with mechanical agitator and heating capabilities
-
Constant pressure dropping funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge a reactor with a 20% aqueous solution of sodium pyrithione.
-
Heat the solution to 70°C with stirring.
-
Slowly add a 50% solution of zinc chloride (or a solution of zinc sulfate) to the reactor over a period of 10 minutes. A white precipitate of zinc pyrithione will form.
-
After the addition is complete, continue stirring the mixture at 70°C for one hour.
-
Filter the precipitate and wash the solid with distilled water.
-
Dry the obtained solid in a heated-air dryer at 70°C until the moisture content is less than 0.5%.
-
The resulting fine powder is zinc pyrithione. A yield of over 99% can be achieved with this method.[11]
Synthesis of Other Mercapto-Substituted Pyridines
While 2-mercaptopyridine and its derivatives have been extensively studied, other isomers also possess interesting properties and applications.
-
3-Mercaptopyridine: This isomer has been found to possess bactericidal and fungicidal properties.[12] Its synthesis can be achieved through various routes, including those starting from 3-aminopyridine.
-
4-Mercaptopyridine: This compound is used as a redox reagent and in the synthesis of pharmaceuticals.[13][14] It typically exists as a yellow to brown crystalline powder.
Biological Mechanisms and Signaling Pathways
The biological activities of mercapto-substituted pyridines are diverse and have been the subject of extensive research, particularly for zinc pyrithione and other pyridine derivatives.
Antifungal Mechanism of Zinc Pyrithione
The primary mechanism of antifungal action of zinc pyrithione is not due to the zinc ion itself, but rather through a copper-mediated toxicity.[15][16][17]
Signaling Pathway of Zinc Pyrithione's Antifungal Action
Caption: Antifungal mechanism of zinc pyrithione via copper-mediated toxicity.
Zinc pyrithione acts as a copper ionophore, increasing the intracellular concentration of copper in fungal cells.[17] This influx of copper leads to the damage of essential iron-sulfur cluster-containing proteins, which are crucial for fungal metabolism.[15][16][18] The disruption of these metabolic pathways ultimately results in the inhibition of fungal growth.
Anticancer Activity of Zinc Pyrithione: Proteasome Inhibition
Recent studies have revealed the potential of zinc pyrithione as an anticancer agent by targeting the ubiquitin-proteasome system (UPS).[3][5][19]
Signaling Pathway of Zinc Pyrithione's Anticancer Action
Caption: Anticancer mechanism of zinc pyrithione via inhibition of deubiquitinases.
Specifically, zinc pyrithione inhibits the proteasome-associated deubiquitinases (DUBs) USP14 and UCHL5.[5][19] This inhibition leads to the accumulation of polyubiquitinated proteins, which in turn induces apoptosis (programmed cell death) in cancer cells and ultimately inhibits tumor growth.[5]
Pyridine Derivatives as Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of kinases. Several pyridine derivatives have been developed as potent inhibitors of various kinases implicated in cancer and other diseases.
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that plays a crucial role in cell proliferation and survival, making it an attractive target in oncology.[20] Certain pyridine-based compounds have shown potent inhibitory activity against PIM-1 kinase.[20]
TYK2 Kinase Inhibition: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in cytokine signaling pathways that regulate immune responses.[21] Selective inhibitors of TYK2 are being developed for the treatment of autoimmune diseases, and pyridine-based molecules have emerged as a promising class of inhibitors.[21]
General Signaling Pathway for Pyridine-Based Kinase Inhibitors
Caption: General mechanism of action for pyridine-based kinase inhibitors.
Conclusion
The field of mercapto-substituted pyridines has evolved significantly since the initial synthesis of 2-mercaptopyridine. From their early use as potent antifungal agents to their current investigation as sophisticated anticancer and anti-inflammatory drugs, these compounds continue to be a fertile ground for discovery. The synthetic methodologies have become more refined, offering higher yields and greater accessibility. Furthermore, a deeper understanding of their mechanisms of action at the molecular level is paving the way for the rational design of new and more effective therapeutic agents. This guide provides a solid foundation for researchers to build upon, offering both historical context and practical experimental details to facilitate further innovation in this exciting area of medicinal chemistry.
References
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. oncotarget.com [oncotarget.com]
- 4. specialchem.com [specialchem.com]
- 5. Repurposing an antidandruff agent to treating cancer: zinc pyrithione inhibits tumor growth via targeting proteasome-associated deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exsyncorp.com [exsyncorp.com]
- 7. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 8. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Zinc pyrithione synthesis - chemicalbook [chemicalbook.com]
- 12. DE818644C - Process for the preparation of 3-mercaptopyridine and its salts - Google Patents [patents.google.com]
- 13. CAS 4556-23-4: 4-Mercaptopyridine | CymitQuimica [cymitquimica.com]
- 14. 4-Mercaptopyridine | 4556-23-4 [chemicalbook.com]
- 15. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Repurposing an antidandruff agent to treating cancer: zinc pyrithione inhibits tumor growth via targeting proteasome-associated deubiquitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Mercapto-3-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 2-mercapto-3-cyanopyridine, also known as 2-thioxo-1,2-dihydropyridine-3-carbonitrile. This compound serves as a valuable intermediate in the development of various pharmaceutical and agrochemical agents. The protocol is presented in two main stages: the synthesis of the precursor 2-chloro-3-cyanopyridine and its subsequent conversion to the target mercapto compound via a nucleophilic aromatic substitution (SNAr) reaction.
Introduction
2-Mercapto-substituted nicotinonitriles are important heterocyclic scaffolds in medicinal chemistry. The presence of the thiol group at the 2-position and the nitrile group at the 3-position of the pyridine ring offers multiple reaction sites for further functionalization, making it a versatile building block for creating diverse molecular libraries. The synthetic route detailed herein is a reliable method for producing this key intermediate.
The overall synthetic strategy involves a two-step process starting from 3-cyanopyridine (nicotinonitrile). First, 3-cyanopyridine is oxidized to its N-oxide, which is then chlorinated to yield 2-chloro-3-cyanopyridine. This chloro-derivative is a key intermediate, activated for nucleophilic substitution. The second stage involves the displacement of the chlorine atom with a sulfur nucleophile to introduce the desired mercapto group.
Part 1: Synthesis of 2-Chloro-3-cyanopyridine
The synthesis of the precursor 2-chloro-3-cyanopyridine is achieved through the chlorination of 3-cyanopyridine N-oxide. This intermediate is prepared by the N-oxidation of 3-cyanopyridine.
Experimental Protocol 1: Synthesis of 2-Chloro-3-cyanopyridine
Step 1.A: Preparation of 3-Cyanopyridine N-oxide
-
In a 500 mL round-bottom flask, dissolve 3-cyanopyridine (e.g., 50 g, 0.48 mol) in concentrated sulfuric acid (160 g).
-
Heat the mixture to 90°C.
-
Slowly add 30% hydrogen peroxide (40 mL) dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction at 90°C for an additional 2 hours. Monitor the reaction completion by TLC to ensure all starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyanopyridine N-oxide as a solid.
Step 1.B: Chlorination of 3-Cyanopyridine N-oxide
-
In a well-ventilated fume hood, place 3-cyanopyridine N-oxide (e.g., 10 g, 0.082 mol) in a round-bottom flask.
-
Carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Slowly add an organic base, such as triethylamine (1.2 equivalents), dropwise at 0-5°C.
-
After the addition, allow the mixture to warm to room temperature and then heat it to reflux (around 100-110°C) for 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by pouring the reaction mixture slowly onto crushed ice.
-
Neutralize the acidic solution with a solid base like sodium bicarbonate or an aqueous solution of sodium hydroxide until the pH is neutral.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloro-3-cyanopyridine.[1][2]
Data Presentation: Synthesis of 2-Chloro-3-cyanopyridine
| Parameter | Value | Reference |
| Starting Material | 3-Cyanopyridine N-oxide | [2] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1] |
| Base | Organic base (e.g., Triethylamine) | [2] |
| Reaction Temperature | 100-110°C (Reflux) | [2] |
| Reaction Time | 2-4 hours | - |
| Typical Yield | 80-90% | [3] |
| Appearance | White to off-white crystalline powder | [1] |
Part 2: Synthesis of 2-Mercapto-3-cyanopyridine
The target compound is synthesized via a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-3-cyanopyridine is displaced by a sulfur nucleophile. A common and effective method involves the use of thiourea, which forms an isothiouronium salt intermediate, followed by alkaline hydrolysis.
Experimental Protocol 2: Synthesis of 2-Mercapto-3-cyanopyridine
-
Dissolve 2-chloro-3-cyanopyridine (e.g., 5 g, 0.036 mol) and thiourea (e.g., 3.3 g, 0.043 mol, 1.2 equivalents) in a suitable solvent like ethanol (100 mL) in a round-bottom flask.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC. An intermediate isothiouronium salt will precipitate.
-
After the reaction is complete, cool the mixture and add an aqueous solution of a strong base, such as 10% sodium hydroxide (50 mL).
-
Heat the resulting mixture to reflux for another 1-2 hours to hydrolyze the isothiouronium salt.
-
Cool the reaction mixture to room temperature and filter off any insoluble material.
-
Carefully acidify the filtrate with a dilute acid, such as 1 M hydrochloric acid, to a pH of approximately 5-6.
-
The product, 2-mercapto-3-cyanopyridine, will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Note: This reaction is analogous to the synthesis of other 2-thiopyridines from 2-chloropyridines using thiourea.[4]
Data Presentation: Synthesis of 2-Mercapto-3-cyanopyridine
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-cyanopyridine | [4] |
| Sulfur Nucleophile | Thiourea | [4] |
| Solvent | Ethanol | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 5-8 hours (total) | - |
| Hydrolysis Agent | 10% Sodium Hydroxide | - |
| Typical Yield | 70-85% | - |
| Appearance | Pale yellow solid | - |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of 2-mercapto-3-cyanopyridine.
Caption: Overall workflow for the synthesis of 2-mercapto-3-cyanopyridine.
Signaling Pathway Context
While 2-mercapto-3-cyanopyridine is primarily a synthetic intermediate, its derivatives often target specific biological pathways. For instance, substituted pyridines are known to be incorporated into molecules that act as kinase inhibitors, which interfere with cell signaling pathways crucial for cancer cell proliferation and survival. The diagram below represents a simplified, generic kinase signaling pathway that could be targeted by derivatives of the synthesized compound.
Caption: Generic kinase signaling pathway targeted by potential drug candidates.
References
Application Note: Purification of 2-Mercapto-4,5,6-trimethylnicotinonitrile by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary methods discussed are flash column chromatography for routine purification and preparative High-Performance Liquid Chromatography (HPLC) for achieving higher purity. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.
Chromatographic Purification Strategies
The purification of 2-mercapto-4,5,6-trimethylnicotinonitrile from a crude reaction mixture typically involves the removal of unreacted starting materials, reagents, and side products. The presence of a polar thiol group and a moderately polar nitrile group on a substituted pyridine ring suggests that normal-phase chromatography on silica gel is a suitable approach.
Flash Column Chromatography is a rapid and efficient method for the purification of multi-gram quantities of material. It utilizes a stationary phase, typically silica gel, and a mobile phase of organic solvents. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Preparative High-Performance Liquid Chromatography (HPLC) offers higher resolution and is ideal for purifying smaller quantities of material to a very high degree of purity (>98%). Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is a common technique for the final purification of drug candidates and research compounds.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography with silica gel.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (DCM, optional, for sample loading)
-
Flash chromatography system (or glass column)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
2. Method:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of n-hexane and ethyl acetate (e.g., start with a 9:1 or 4:1 ratio).
-
Visualize the spots under a UV lamp. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriate size flash column based on the amount of crude material.
-
Prepare a slurry of silica gel in n-hexane and pack the column.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., n-hexane) through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase (e.g., 100% n-hexane or a low percentage of ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 0% to 30% ethyl acetate in n-hexane over 20-30 column volumes.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Pool the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol provides a general method for the final purification of this compound using reversed-phase preparative HPLC.
1. Materials:
-
Partially purified this compound (from column chromatography or recrystallization)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Analytical HPLC system with an analytical C18 column (for method development)
-
Syringe filters (0.45 µm)
-
Collection vials
-
Lyophilizer or rotary evaporator
2. Method:
-
Analytical Method Development:
-
Dissolve a small amount of the compound in the mobile phase or a suitable solvent.
-
Using an analytical HPLC system, inject the sample onto an analytical C18 column.
-
Develop a suitable gradient method, typically starting with a high percentage of water (with 0.1% TFA or formic acid) and increasing the percentage of acetonitrile. A common gradient is 10-90% ACN over 20-30 minutes.
-
Determine the retention time of the target compound.
-
-
Preparative Scale-Up:
-
Prepare the mobile phases (e.g., Mobile Phase A: Water + 0.1% TFA; Mobile Phase B: Acetonitrile + 0.1% TFA).
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Dissolve the sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile) and filter it through a syringe filter.
-
Inject the sample onto the preparative column.
-
Run the preparative HPLC using a scaled-up version of the analytical gradient.
-
-
Fraction Collection:
-
Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect the fraction corresponding to the peak of the target compound.
-
-
Purity Analysis and Solvent Removal:
-
Analyze an aliquot of the collected fraction by analytical HPLC to confirm its purity.
-
Combine the pure fractions and remove the solvents, typically by lyophilization to remove water and acetonitrile, especially if TFA is used.
-
Data Presentation
The following tables provide illustrative chromatographic parameters for the purification of this compound. The exact values will need to be optimized for each specific synthesis and crude mixture.
Table 1: Illustrative Flash Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 40 g silica for 1 g crude) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 0-30% B over 20-30 column volumes |
| Flow Rate | Dependent on column size (e.g., 20-40 mL/min) |
| Detection | UV (254 nm) and TLC |
| Expected Rf | ~0.2-0.4 in 8:2 Hexane:Ethyl Acetate |
| Expected Purity | >95% |
| Expected Yield | 60-90% |
Table 2: Illustrative Preparative HPLC Parameters
| Parameter | Value |
| Stationary Phase | C18 Silica Gel (e.g., 10 µm particle size) |
| Column Dimensions | e.g., 21.2 x 250 mm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | e.g., 20 mL/min |
| Detection | UV at 254 nm |
| Typical Retention Time | 15-25 minutes (highly method dependent) |
| Expected Purity | >98% |
| Expected Yield | 70-95% |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the purification and analysis of the target compound.
Conclusion
This application note provides a comprehensive guide to the purification of this compound using standard chromatographic techniques. While the provided protocols are based on general principles for similar compounds, they offer a solid starting point for developing a robust and efficient purification strategy. Researchers should optimize the specific conditions based on their crude material and desired final purity. Careful execution of these methods will yield a highly purified product suitable for a range of research and development applications.
Application Note: Structural Elucidation of 2-Mercapto-4,5,6-trimethylnicotinonitrile using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural analysis and characterization of 2-Mercapto-4,5,6-trimethylnicotinonitrile using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical techniques are fundamental in the structural elucidation of novel chemical entities in drug discovery and development. The methodologies outlined herein serve as a comprehensive guide for the unambiguous identification and purity assessment of this compound.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural confirmation and purity determination are critical checkpoints in the synthesis and development of such novel compounds. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry determines the molecular weight and offers insights into the fragmentation patterns, further confirming the structure. This document presents standardized protocols for ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Experimental Protocols
Sample Preparation
A crucial step for obtaining high-quality data is proper sample preparation.
-
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative NMR, a known amount of an internal standard can be added.
-
-
For Mass Spectrometry (ESI-MS):
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) using a mixture of solvents compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
The final concentration may need to be optimized based on the instrument's sensitivity.
-
NMR Spectroscopic Analysis
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Processing: Apply a 0.3 Hz line broadening exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃: δ 7.26 ppm; DMSO: δ 2.50 ppm).
-
Instrument: 100 MHz (or corresponding frequency for the ¹H spectrometer)
-
Solvent: CDCl₃ (or DMSO-d₆)
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
Processing: Apply a 1-2 Hz line broadening exponential window function. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Mass Spectrometry Analysis
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.
-
Ionization Mode: Positive and Negative Electrospray Ionization (ESI+ and ESI-).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20-40 V (can be optimized)
-
Desolvation Gas Flow: 600-800 L/hr (typically Nitrogen)
-
Desolvation Temperature: 300-400 °C
-
Source Temperature: 120-150 °C
-
Mass Range: m/z 50-500
-
Data Analysis: The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) should be identified. Fragmentation patterns can be studied using tandem MS (MS/MS) to further confirm the structure.
Data Presentation
The expected quantitative data from the NMR and MS analyses are summarized in the tables below. Note that the chemical shifts are predicted values and may vary slightly based on experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| SH | ~3.4 - 4.5 | Broad Singlet | 1H |
| CH₃ (at C4) | ~2.3 - 2.5 | Singlet | 3H |
| CH₃ (at C5) | ~2.1 - 2.3 | Singlet | 3H |
| CH₃ (at C6) | ~2.5 - 2.7 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 (C-SH) | ~175 - 185 |
| C3 (C-CN) | ~110 - 115 |
| C4 | ~150 - 155 |
| C5 | ~125 - 130 |
| C6 | ~155 - 160 |
| CN | ~115 - 120 |
| CH₃ (at C4) | ~18 - 22 |
| CH₃ (at C5) | ~15 - 19 |
| CH₃ (at C6) | ~20 - 24 |
Table 3: Mass Spectrometry Data for this compound
| Analysis | Expected m/z |
| Molecular Formula | C₁₀H₁₀N₂S |
| Exact Mass | 190.0565 |
| [M+H]⁺ (Positive ESI) | 191.0638 |
| [M-H]⁻ (Negative ESI) | 189.0493 |
Visualization of Analytical Workflow
The logical flow of the analytical process for the structural elucidation of this compound is depicted in the following diagram.
Caption: Workflow for the structural analysis of this compound.
Conclusion
The protocols detailed in this application note provide a robust framework for the structural characterization of this compound. The combination of NMR spectroscopy and mass spectrometry allows for a comprehensive and unambiguous structural assignment, which is an indispensable step in the progression of any new chemical entity through the drug discovery and development pipeline. Adherence to these methodologies will ensure high-quality, reproducible data for confident structural elucidation.
Application Notes and Protocols for X-ray Crystallography of Trimethyl-Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural elucidation of trimethyl-substituted nicotinonitriles using single-crystal X-ray crystallography. While crystallographic data for a specific trimethyl-substituted nicotinonitrile is not publicly available, this guide utilizes data from the closely related compound, 2,4,6-trimethylpyridinium nitrate, to illustrate the principles and expected outcomes of such an analysis. These protocols are designed to guide researchers through the process of synthesis, crystallization, and X-ray diffraction analysis.
Introduction
Nicotinonitrile derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The precise three-dimensional arrangement of atoms within these molecules, which can be determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. Trimethyl substitution can significantly influence the molecule's conformation, crystal packing, and ultimately its biological properties.
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides definitive information about the atomic and molecular structure of a crystalline material.[1][2] This includes bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions within the crystal lattice.
Synthesis of Trimethyl-Substituted Nicotinonitriles
A general synthetic route to 2-amino-4,6-disubstituted nicotinonitriles involves a multi-component reaction, which is an efficient and environmentally friendly approach. The following protocol is adapted from the synthesis of 2-amino-4,6-diarylnicotinonitriles and can be modified for trimethyl-substituted analogues.
Protocol 2.1: Synthesis of 2-Amino-4,6-dimethyl-nicotinonitrile (A Representative Protocol)
-
Reaction Setup: In a round-bottom flask, combine an appropriate aromatic aldehyde (e.g., acetaldehyde), malononitrile, and a ketone (e.g., acetone) in the presence of a suitable catalyst (e.g., boric acid).
-
Solvent and Temperature: The reaction can be carried out under solvent-free conditions or in a suitable solvent like ethanol. Microwave irradiation can be employed to accelerate the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4,6-dimethyl-nicotinonitrile.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[3][4] Several methods can be employed for the crystallization of small organic molecules.[1][5]
Protocol 3.1: Slow Evaporation
-
Solvent Selection: Dissolve the purified trimethyl-substituted nicotinonitrile in a suitable solvent or a mixture of solvents in which it is sparingly soluble. Common solvents to try include ethanol, methanol, acetone, and ethyl acetate.
-
Preparation: Prepare a saturated or nearly saturated solution of the compound at room temperature or slightly elevated temperature.
-
Crystallization: Loosely cover the container (e.g., with parafilm containing a few pinholes) and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[4]
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
Protocol 3.2: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[6]
-
Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent). Place this solution in a small, open vial.
-
Outer Reservoir: Place the vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant" or "anti-solvent").
-
Diffusion: The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[7]
X-ray Diffraction Data Collection
Data collection should be performed on a suitable single-crystal X-ray diffractometer.
Protocol 4.1: Data Collection
-
Crystal Mounting: Select a single crystal of appropriate size (typically < 0.3 mm in all dimensions) and mount it on a goniometer head.[3][4]
-
Data Collection Temperature: Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.[8]
-
Diffractometer Setup: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a suitable detector (e.g., CCD or CMOS).[9]
-
Data Acquisition: Collect a series of diffraction images by rotating the crystal in the X-ray beam. A complete dataset is typically collected over a rotation range of 180°.[3]
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
Structure Solution and Refinement
The final step is to determine the crystal structure from the processed diffraction data.
Protocol 5.1: Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[9]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[9][10] This iterative process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factor amplitudes.[10][11]
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.
Data Presentation
The following tables summarize representative crystallographic data for 2,4,6-trimethylpyridinium nitrate, a compound structurally related to trimethyl-substituted nicotinonitriles.
Table 1: Crystal Data and Structure Refinement for 2,4,6-trimethylpyridinium nitrate. [12]
| Parameter | Value |
| Empirical formula | C₈H₁₂N⁺·NO₃⁻ |
| Formula weight | 184.20 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| Unit cell dimensions | a = 9.328(1) Å, α = 90° |
| b = 15.1327(13) Å, β = 90° | |
| c = 6.4967(7) Å, γ = 90° | |
| Volume | 917.06(16) ų |
| Z | 4 |
| Calculated density | 1.334 Mg/m³ |
| Absorption coefficient | 0.10 mm⁻¹ |
| F(000) | 400 |
| Crystal size | 0.28 × 0.16 × 0.07 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Reflections collected | 1839 |
| Independent reflections | 648 [R(int) = 0.030] |
| Completeness to theta = 27.5° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 648 / 8 / 58 |
| Goodness-of-fit on F² | 1.00 |
| Final R indices [I>2sigma(I)] | R1 = 0.047, wR2 = 0.149 |
| R indices (all data) | R1 = 0.076, wR2 = 0.165 |
| Largest diff. peak and hole | 0.16 and -0.19 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 2,4,6-trimethylpyridinium nitrate. [12]
| Bond/Angle | Length (Å) / Angle (°) |
| N1-C1 | 1.338(3) |
| C1-C2 | 1.381(3) |
| C2-C3 | 1.385(3) |
| C3-C4 | 1.504(4) |
| C1-N1-C1 | 123.0(3) |
| N1-C1-C2 | 118.5(2) |
| C1-C2-C3 | 120.0(2) |
| C2-C3-C2 | 120.0(2) |
| N1-C1-C5 | 119.8(2) |
| C2-C1-C5 | 121.7(2) |
Mandatory Visualization
Caption: Experimental workflow for the X-ray crystallography of trimethyl-substituted nicotinonitriles.
References
- 1. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cambridge Structural Database | re3data.org [re3data.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]
- 7. Crystal structure of tetrakis(μ-2,4,6-trimethylbenzoato-κ2 O:O′)bis[(nicotinamide-κN 1)copper(II)] - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3,5-Trimethylpyridine | C8H11N | CID 12759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 10. [X-ray contrast media. I. Synthesis of iodine compounds from 2,6-lutidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine, 2,4,6-trimethyl- [webbook.nist.gov]
- 12. 2,4,6-Trimethylpyridinium nitrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mercapto-4,5,6-trimethylnicotinonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercapto-4,5,6-trimethylnicotinonitrile is a highly functionalized heterocyclic compound featuring a pyridine core substituted with three methyl groups, a nitrile moiety, and a reactive mercapto group.[1] This unique combination of functional groups makes it a valuable and versatile building block for the synthesis of a variety of complex heterocyclic systems, particularly fused-ring structures of interest in medicinal chemistry and materials science. The mercapto group provides a nucleophilic handle for S-alkylation reactions, while the adjacent nitrile group is perfectly positioned to participate in subsequent intramolecular cyclization reactions, leading to the efficient construction of thieno[2,3-b]pyridine scaffolds.[2][3] Thieno[2,3-b]pyridines are a class of compounds known to exhibit a wide range of biological activities, making this building block particularly relevant for drug discovery programs.[4]
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the preparation of substituted 3-aminothieno[2,3-b]pyridines. This is typically achieved through a two-step sequence involving an initial S-alkylation of the mercapto group followed by an intramolecular Thorpe-Ziegler cyclization.[3][5][6] This sequence allows for the introduction of various substituents onto the thiophene ring, enabling the generation of diverse chemical libraries for biological screening.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Gewald Reaction
Reaction Scheme: A possible precursor to this compound could be synthesized from 3-methyl-2,4-pentanedione, cyanothioacetamide, and elemental sulfur in the presence of a basic catalyst. The resulting 2-amino-3-cyano-4,5-dimethylthiophene can then be further elaborated to the target nicotinonitrile.
Materials:
-
3-Methyl-2,4-pentanedione
-
Cyanothioacetamide
-
Elemental Sulfur
-
Morpholine or other suitable base
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
To a stirred solution of 3-methyl-2,4-pentanedione (1.0 eq) and cyanothioacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
To this suspension, add morpholine (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the precursor to the title compound.
Note: This is a generalized protocol based on the Gewald reaction and may require optimization for this specific substrate.
Protocol 2: Synthesis of 3-Amino-2-substituted-4,5,6-trimethylthieno[2,3-b]pyridines
This protocol details the S-alkylation of this compound followed by intramolecular Thorpe-Ziegler cyclization.
Reaction Scheme:
References
- 1. CAS 128917-84-0: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
Derivatisierung der Nitrilgruppe in 2-Mercapto-4,5,6-trimethylnicotinonitril: Anwendungshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die chemische Derivatisierung der Nitrilgruppe in 2-Mercapto-4,5,6-trimethylnicotinonitril. Diese vielseitige Ausgangsverbindung dient als wichtiger Baustein in der medizinischen Chemie. Die hier beschriebenen Protokolle konzentrieren sich auf zwei wesentliche Transformationen der Nitrilfunktionalität: die Synthese von Thieno[2,3-b]pyridinen durch die Gewald-Reaktion und die [3+2]-Cycloaddition zur Bildung eines Tetrazolrings. Diese Derivate sind von erheblichem Interesse für die Entwicklung neuartiger therapeutischer Wirkstoffe.
Einleitung
2-Mercapto-4,5,6-trimethylnicotinonitril ist eine heterocyclische Verbindung, die sowohl eine reaktive Mercaptogruppe als auch eine Nitrilgruppe aufweist. Die Fähigkeit, die Nitrilgruppe selektiv zu funktionalisieren, eröffnet Wege zur Synthese einer Vielzahl von komplexen Molekülen mit potenzieller biologischer Aktivität.
Die Gewald-Reaktion ist eine Mehrkomponentenreaktion, die zur Synthese von hochsubstituierten 2-Aminothiophenen führt. Im Fall von 2-Mercaptonicotinonitrilen ermöglicht eine intramolekulare Variante, die Thorpe-Ziegler-Cyclisierung, die Bildung des anellierten Thieno[2,3-b]pyridin-Grundgerüsts.[1][2][3][4][5][6] Thieno[2,3-b]pyridine sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Wirkungen.
Die Umwandlung von Nitrilen in Tetrazole durch [3+2]-Cycloaddition mit Aziden ist eine in der medizinischen Chemie weit verbreitete Strategie.[7][8][9][10][11] Der Tetrazolring dient als stabiler Bioisoster für eine Carbonsäuregruppe, was zu verbesserten pharmakokinetischen Eigenschaften wie erhöhter metabolischer Stabilität und besserer Membranpermeabilität führen kann.[7][11]
Chemische Reaktionswege
Abbildung 1: Schematische Darstellung der Derivatisierungswege für die Nitrilgruppe in 2-Mercapto-4,5,6-trimethylnicotinonitril.
Experimentelle Protokolle
Protokoll 1: Synthese von 3-Amino-2-acyl/aroyl-4,5,6-trimethylthieno[2,3-b]pyridinen (Gewald-Reaktion)
Dieses Protokoll beschreibt die S-Alkylierung von 2-Mercapto-4,5,6-trimethylnicotinonitril mit einem α-Halogenketon, gefolgt von einer basenkatalysierten intramolekularen Thorpe-Ziegler-Cyclisierung.
Materialien:
-
2-Mercapto-4,5,6-trimethylnicotinonitril
-
α-Halogenketon (z.B. 2-Chloracetophenon, Chloressigsäureethylester)
-
Base (z.B. Kaliumhydroxid (KOH), Triethylamin (Et3N))
-
Lösungsmittel (z.B. N,N-Dimethylformamid (DMF), Ethanol)
-
Rundkolben
-
Magnetrührer und Heizplatte
-
Rückflusskühler
-
Dünnschichtchromatographie (DC)-Ausrüstung
-
Aufarbeitungs- und Reinigungsmaterialien (z.B. Scheidetrichter, Rotationsverdampfer, Kieselgel für Säulenchromatographie)
Experimenteller Arbeitsablauf:
Abbildung 2: Allgemeiner Arbeitsablauf für die Synthese von Thieno[2,3-b]pyridinen.
Verfahren:
-
Lösen Sie 2-Mercapto-4,5,6-trimethylnicotinonitril (1,0 Äq.) und eine Base wie Kaliumhydroxid (1,1 Äq.) in einem geeigneten Lösungsmittel wie DMF oder Ethanol in einem Rundkolben.
-
Rühren Sie die Mischung bei Raumtemperatur für 30 Minuten.
-
Fügen Sie das entsprechende α-Halogenketon oder α-Halogenester (1,1 Äq.) tropfenweise zur Reaktionsmischung hinzu.
-
Erhitzen Sie die Mischung unter Rückfluss (die Temperatur hängt vom verwendeten Lösungsmittel ab) für 2-8 Stunden. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung in Eiswasser, um das Rohprodukt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol, Acetonitril) oder durch Säulenchromatographie auf Kieselgel.
Sicherheitshinweise:
-
Arbeiten Sie in einem gut belüfteten Abzug.
-
Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel).
-
α-Halogenketone sind oft tränenreizend und giftig. Handhaben Sie sie mit Vorsicht.
Protokoll 2: Synthese von 5-(2-Mercapto-4,5,6-trimethylpyridin-3-yl)-1H-tetrazol
Dieses Protokoll beschreibt die [3+2]-Cycloadditionsreaktion der Nitrilgruppe mit Natriumazid zur Bildung des Tetrazolrings, katalysiert durch eine Lewis-Säure.
Materialien:
-
2-Mercapto-4,5,6-trimethylnicotinonitril
-
Natriumazid (NaN₃)
-
Lewis-Säure-Katalysator (z.B. Zinkchlorid (ZnCl₂), Ammoniumchlorid (NH₄Cl))
-
Lösungsmittel (z.B. N,N-Dimethylformamid (DMF), Wasser, Isopropanol)
-
Salzsäure (HCl), 1 M
-
Ethylacetat
-
Gesättigte Natriumbicarbonatlösung
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Natriumsulfat
-
Rundkolben oder Mikrowellenreaktionsgefäß
-
Rückflusskühler oder Mikrowellenreaktor
-
Magnetrührer und Heizplatte/Rührplatte
Verfahren:
-
Geben Sie in einen Rundkolben 2-Mercapto-4,5,6-trimethylnicotinonitril (1,0 Äq.), Natriumazid (1,5-3,0 Äq.) und den gewählten Katalysator (z.B. ZnCl₂ (1,0 Äq.)) in DMF.
-
Konventionelles Erhitzen: Setzen Sie einen Rückflusskühler auf und erhitzen Sie die Mischung bei 100-120 °C für 12-24 Stunden.
-
Mikrowellenbestrahlung: Verschließen Sie das Reaktionsgefäß und erhitzen Sie es in einem Mikrowellenreaktor bei 120-150 °C für 30-60 Minuten.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab.
-
Gießen Sie die Mischung in Wasser und säuern Sie mit 1 M HCl auf einen pH-Wert von ~2-3 an, um das Produkt auszufällen.
-
Extrahieren Sie die wässrige Phase mit Ethylacetat (3 x).
-
Vereinigen Sie die organischen Phasen und waschen Sie sie mit gesättigter Natriumbicarbonatlösung und anschließend mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Umkristallisation, um 5-(2-Mercapto-4,5,6-trimethylpyridin-3-yl)-1H-tetrazol zu erhalten.
Sicherheitshinweise:
-
Natriumazid ist hochgiftig und kann mit Säuren explosive Stickstoffwasserstoffsäure (HN₃) bilden. Arbeiten Sie stets im Abzug und vermeiden Sie den Kontakt mit Säuren.
-
Verwenden Sie keine halogenierten Lösungsmittel bei der Aufarbeitung von Reaktionen mit Aziden, da sich explosive organische Azide bilden können.
-
Tragen Sie immer eine angemessene persönliche Schutzausrüstung.
Datenpräsentation
Die folgenden Tabellen fassen die erwarteten Reaktionsbedingungen und Ausbeuten für die Derivatisierung von 2-Mercapto-4,5,6-trimethylnicotinonitril zusammen. Bitte beachten Sie: Da spezifische Daten für dieses exakte Substrat in der Literatur begrenzt sind, basieren die angegebenen Werte auf Reaktionen mit strukturell analogen 2-Mercaptonicotinonitrilen. Die tatsächlichen Ergebnisse können variieren.
Tabelle 1: Zusammenfassung der Bedingungen für die Gewald-Reaktion
| Reagenz (α-Halogenverbindung) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Erwartete Ausbeute (%) |
| 2-Chloracetophenon | KOH | DMF | 100 | 4-6 | 75-90 |
| Chloressigsäureethylester | Et₃N | Ethanol | 78 (Rückfluss) | 6-8 | 70-85 |
| Bromacetonitril | KOH | DMF | 80 | 3-5 | 80-95 |
Tabelle 2: Zusammenfassung der Bedingungen für die Tetrazol-Synthese
| Katalysator | Lösungsmittel | Methode | Temperatur (°C) | Zeit | Erwartete Ausbeute (%) |
| ZnCl₂ | DMF | Konventionell | 120 | 24 h | 60-80 |
| NH₄Cl | DMF | Konventionell | 130 | 18 h | 70-85 |
| ZnCl₂ | DMF | Mikrowelle | 150 | 30 min | 80-95 |
| Keine | Wasser | Konventionell | 100 (Rückfluss) | 48 h | 40-60 |
References
- 1. [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 2-Mercapto-4,5,6-trimethylnicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential antimicrobial effects. This document provides detailed application notes and standardized protocols for the antimicrobial screening of novel 2-Mercapto-4,5,6-trimethylnicotinonitrile derivatives. The methodologies outlined herein are fundamental for determining the efficacy of these compounds against a panel of pathogenic microorganisms. Adherence to these protocols is crucial for generating reproducible and comparable data, which is essential for the preclinical assessment of new antimicrobial agents.
Data Presentation: Summary of Antimicrobial Activity
Quantitative data from antimicrobial screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparative analysis. The primary metrics for antimicrobial activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | Interpretation |
| Derivative A | Staphylococcus aureus ATCC 29213 | 16 | Intermediate |
| Derivative A | Escherichia coli ATCC 25922 | 32 | Resistant |
| Derivative A | Pseudomonas aeruginosa ATCC 27853 | 64 | Resistant |
| Derivative A | Candida albicans ATCC 10231 | 8 | Susceptible |
| Derivative B | Staphylococcus aureus ATCC 29213 | 8 | Susceptible |
| Derivative B | Escherichia coli ATCC 25922 | 16 | Intermediate |
| Derivative B | Pseudomonas aeruginosa ATCC 27853 | 32 | Resistant |
| Derivative B | Candida albicans ATCC 10231 | 4 | Susceptible |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 1 | Susceptible |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.5 | Susceptible |
| Ciprofloxacin | Pseudomonas aeruginosa ATCC 27853 | 1 | Susceptible |
| Fluconazole | Candida albicans ATCC 10231 | 2 | Susceptible |
Note: The interpretation of MIC values as Susceptible, Intermediate, or Resistant is based on established breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] These breakpoints are specific to the antimicrobial agent and the microorganism being tested.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Derivative A | Staphylococcus aureus ATCC 29213 | 16 | 64 | 4 | Bacteriostatic |
| Derivative B | Candida albicans ATCC 10231 | 4 | 8 | 2 | Fungicidal |
Note: An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[2]
Experimental Protocols
Agar Well Diffusion Assay
This method is a preliminary screening technique to qualitatively assess the antimicrobial activity of the test compounds.
Materials:
-
Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)[3]
-
Standardized microbial inoculum (0.5 McFarland standard)[1]
-
Sterile cork borer (6-8 mm diameter)[4]
-
Solutions of test compounds (e.g., in DMSO)
-
Positive control (standard antibiotic/antifungal)[5]
-
Negative control (solvent used for dissolving compounds)[6]
-
Sterile pipettes and tips
-
Incubator
Protocol:
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly spread the standardized microbial suspension over the entire surface of the agar plate to create a uniform lawn.[7]
-
Well Creation: Use a sterile cork borer to create wells of uniform diameter in the inoculated agar.[4]
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution, positive control, and negative control into separate wells.[4]
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit diffusion of the compounds into the agar before microbial growth begins.[4]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48 hours for fungi).[5]
-
Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[4]
Broth Microdilution Method for MIC Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]
Materials:
-
Sterile 96-well microtiter plates[8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[10]
-
Standardized microbial inoculum (adjusted to approximately 5 x 10^5 CFU/mL)[11]
-
Stock solutions of test compounds
-
Positive and negative controls
-
Multichannel pipette
Protocol:
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.[1]
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient.[1]
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the total volume to 200 µL.[1] This will dilute the compound concentration by half, achieving the final test concentrations.
-
Controls:
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[1]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[8]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2]
Protocol:
-
Subculturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).[2]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates under the same conditions used for the initial MIC assay.
-
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[12][13]
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. botanyjournals.com [botanyjournals.com]
- 5. hereditybio.in [hereditybio.in]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is often prepared via a multicomponent reaction analogous to the Guareschi-Thorpe pyridine synthesis.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Purity of Reactants: Ensure the purity of your starting materials, particularly the ketone (3-methyl-2,4-pentanedione), cyanothioacetamide, and any catalysts. Impurities can lead to unwanted side reactions and inhibit the formation of the desired product.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. A temperature that is too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and degradation. It is advisable to monitor the reaction temperature closely and optimize it.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents are often employed in similar syntheses. If you are experiencing issues, consider screening different solvents.
-
-
Catalyst Activity: If a catalyst is used, ensure it is active and used in the correct stoichiometric amount. Catalyst deactivation can halt the reaction.
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products and Impurities
Q2: My reaction is producing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common challenge in multicomponent reactions. In the synthesis of substituted pyridines, several side reactions can occur.
-
Dimerization: The activated nitrile intermediate can undergo self-condensation or dimerization, leading to the formation of unwanted byproducts. This can sometimes be mitigated by controlling the reaction temperature and the rate of addition of reagents.
-
Formation of Isomers: Depending on the reactants and reaction conditions, the formation of constitutional isomers is possible. Careful control of reaction parameters and purification are necessary to isolate the desired isomer.
-
Oxidation of the Mercapto Group: The mercapto group is susceptible to oxidation, which can lead to the formation of disulfides, especially during workup and purification if exposed to air for extended periods. It is advisable to perform the workup and purification under an inert atmosphere if possible.
| Potential Side Product | Mitigation Strategy |
| Dimerized intermediates | Optimize temperature; control reagent addition rate. |
| Constitutional isomers | Precise control of reaction conditions; chromatographic purification. |
| Disulfide byproducts | Workup under inert atmosphere; use of antioxidants during purification. |
Issue 3: Product Purification Challenges
Q3: I am having difficulty purifying the final product. What are some effective purification techniques for this compound?
A3: The purification of nicotinonitrile derivatives can be challenging due to their polarity and potential for interaction with stationary phases in chromatography.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high purity. Experiment with a range of solvents to find the optimal conditions.
-
Column Chromatography: Column chromatography on silica gel can be used for purification. However, the basicity of the pyridine ring and the acidic nature of the mercapto group can lead to tailing and poor separation. To mitigate this, consider the following:
-
Adding a small amount of a volatile base, such as triethylamine or pyridine, to the eluent to suppress the interaction of the basic nitrogen with the acidic silica gel.
-
Using a less acidic stationary phase, such as alumina.
-
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or re-extract the purified product.
Frequently Asked Questions (FAQs)
Q4: What is the likely synthetic route for this compound?
A4: The synthesis of this compound likely proceeds through a variation of the Guareschi-Thorpe pyridine synthesis . This is a multicomponent reaction involving the condensation of a β-dicarbonyl compound (in this case, 3-methyl-2,4-pentanedione), an active methylene compound (cyanothioacetamide), and a source of ammonia (such as ammonium acetate).
The proposed reaction pathway is illustrated below:
Caption: Proposed synthetic pathway for the target molecule.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Standard laboratory safety procedures should always be followed. Specific hazards associated with this synthesis may include:
-
Cyanothioacetamide: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a well-ventilated fume hood.
-
Ammonia: If used as a reagent, ammonia is a corrosive and pungent gas. It should be handled in a fume hood.
-
Solvents: Many organic solvents are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
General Procedure for the Synthesis of 4,6-disubstituted-2-thioxo-1,2-dihydropyridine-3-carbonitriles:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) and cyanothioacetamide (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Base: Add a basic catalyst, such as piperidine or morpholine (catalytic amount), to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) or by column chromatography.
Table of Representative Reaction Parameters (for optimization):
| Parameter | Range to Explore | Notes |
| Solvent | Ethanol, Methanol, DMF, Acetic Acid | Solvent polarity can influence reaction rate and yield. |
| Base Catalyst | Piperidine, Morpholine, Triethylamine | The choice of base can affect the reaction kinetics. |
| Temperature | Room Temperature to Reflux | Higher temperatures may increase the rate but also lead to side products. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the optimal time. |
Optimizing Gewald reaction conditions for nicotinonitrile synthesis
Topic: Optimizing Gewald Reaction Conditions for Thiophene Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gewald reaction to synthesize polysubstituted 2-aminothiophenes. While the Gewald reaction is a powerful tool for creating the thiophene core structure, it does not directly produce nicotinonitriles (substituted pyridines). However, the resulting 2-aminothiophenes are highly valuable intermediates in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Gewald reaction in a direct question-and-answer format.
Q1: My reaction has a very low yield or is not producing any of the desired 2-aminothiophene. What should I check first?
A1: A low or zero yield often points to a failure in the initial and most critical step: the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.
Troubleshooting Steps:
-
Confirm Condensation: Run a small-scale control reaction with only the carbonyl compound, the active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate using TLC or LC-MS to ensure this initial step is viable under your conditions before adding sulfur.[1]
-
Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[2] For less reactive ketones, a stronger base may be necessary.[2] Consider screening different bases to find the optimal one for your specific substrates.[1][2]
-
Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] Using a Dean-Stark apparatus or adding a dehydrating agent can improve the efficiency of this step.[2]
Q2: The initial condensation appears to work, but the final thiophene yield is still poor. What are the next steps?
A2: If the Knoevenagel condensation is successful, issues may lie with the sulfur addition or the cyclization steps.[1]
Troubleshooting Steps:
-
Optimize Temperature: The reaction temperature affects both sulfur addition and cyclization. While some reactions proceed at room temperature, many require gentle heating (e.g., 40-60 °C) to improve sulfur's reactivity.[1][2] However, excessive heat can promote side reactions.[2] It is recommended to screen a range of temperatures to find the optimum for your system.[1]
-
Solvent Choice: The polarity of the solvent is critical. Polar solvents such as ethanol, methanol, or DMF are commonly used as they enhance the solubility of elemental sulfur and facilitate the reaction of intermediates.[1][2]
-
Sulfur Purity and Stoichiometry: Ensure you are using high-purity elemental sulfur and that all reagents are measured accurately according to the protocol.[2]
Q3: My reaction mixture is complex, with significant byproduct formation. How can I mitigate this?
A3: Byproduct formation is a common challenge. The most frequent side reactions include the dimerization or polymerization of starting materials or intermediates.[2][3]
Troubleshooting Steps:
-
Minimize Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, competing with the desired thiophene formation.[2][3] This is highly dependent on reaction conditions.[1][3] Adjusting the temperature or slowly adding the reagents can help minimize this side reaction.[1]
-
Check for Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2] To address this, try increasing the reaction time, optimizing the temperature, or screening for a more effective catalyst.[2]
-
Two-Step Procedure: For particularly challenging substrates, such as sterically hindered ketones, a two-step approach can be more effective. First, perform the Knoevenagel condensation and isolate the α,β-unsaturated nitrile. Then, in a separate step, react this intermediate with sulfur and base.[2]
Q4: Are there advanced methods to improve the yield and reduce reaction times?
A4: Yes, several modern techniques have been successfully applied to optimize the Gewald reaction.
Optimization Strategies:
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times, especially for difficult substrates.[2][3][4]
-
Solvent-Free Conditions: Solvent-free reactions, sometimes employing high-speed ball milling or conventional heating, offer a greener alternative and can simplify the workup process.[1][5]
-
Catalyst Innovation: While traditional bases are used in stoichiometric amounts, newer methods use truly catalytic systems. For example, piperidinium borate has been shown to be an effective and recyclable conjugate acid-base catalyst.[6] Functionalized fiber-based catalysts have also been developed, offering high yields and easy recovery.[7]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies to guide the optimization process.
Table 1: Effect of Base/Catalyst on Reaction Yield
| Entry | Carbonyl Compound | Active Methylene | Catalyst (mol%) | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | Malononitrile | Morpholine (stoichiometric) | Ethanol | - | High | [2],[5] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium Borate (20) | Ethanol | 20 | 96 | [6] |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | Pyrrolidinium Borate (20) | Ethanol | 25 | 92 | [6] |
| 4 | Acetophenone | Malononitrile | P-PANF Fiber (8.0) | Ethanol | 120 | 91 | [7] |
| 5 | 4-Chloroacetophenone | Malononitrile | Morpholinium Borate (20) | Ethanol | 30 | 90 |[6] |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | High | [2],[1] |
| 2 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | Methanol | Reflux | High | [2],[1] |
| 3 | Cyclohexanone | Ethyl Cyanoacetate | Morpholine | DMF | 40-60 | High | [2],[1] |
| 4 | Aryl Ketone | Ethyl Cyanoacetate | Morpholine | None (Ball Mill) | RT | Moderate |[5] |
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis
This protocol describes a standard one-pot procedure for the synthesis of a 2-aminothiophene derivative.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable polar solvent (e.g., ethanol or DMF).
-
Addition of Base: Slowly add the base (e.g., morpholine, 1.1 eq.) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 40-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir. The solid product will precipitate.
-
Purification: Collect the solid precipitate by filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
Protocol 2: Microwave-Assisted Gewald Synthesis
This protocol is a faster alternative using microwave irradiation.
-
Reaction Setup: In a microwave-safe reaction vessel, combine the carbonyl compound (1.0 eq.), active methylene nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and a catalytic amount of base (e.g., DBU) in a high-boiling solvent like toluene.[8]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 10-20 minutes at a suitable temperature (e.g., 120-140 °C).[8]
-
Workup and Purification: After cooling, the workup and purification steps are similar to the conventional protocol. The solvent is typically removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Visual Guides
Diagram 1: General Gewald Reaction Workflow
Caption: Workflow for a typical Gewald reaction experiment.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A flowchart to diagnose and solve low-yield issues.
Diagram 3: Simplified Gewald Reaction Mechanism
Caption: Key mechanistic stages of the Gewald reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
Troubleshooting low yields in 2-mercaptopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-mercaptopyridine, with a focus on addressing issues related to low yields.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield
Q1: My synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea is resulting in a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis are a common problem and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions: The reaction is sensitive to parameters such as temperature, reaction time, and solvent. The use of high-boiling point solvents like 2-propylene glycol can lead to side reactions and yields lower than 15%.[1] A switch to milder conditions using ethanol or methanol as a solvent during reflux can significantly improve yields.[1]
-
Improper Stoichiometry: The molar ratio of 2-chloropyridine to thiourea is crucial. An excess of thiourea is generally recommended to ensure the complete conversion of 2-chloropyridine. A molar ratio of 1:1.2 to 1:1.5 (2-chloropyridine:thiourea) is reported to be effective.[1]
-
Oxidation to Disulfide: 2-Mercaptopyridine is highly susceptible to oxidation, leading to the formation of the 2,2'-dipyridyl disulfide byproduct. This is a major cause of yield loss. The oxidation can be autocatalytic.[2] To mitigate this, it is crucial to conduct the acidification step under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Typically, a reflux time of 2 to 3 hours in ethanol is recommended.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.
-
Losses During Workup and Purification: Significant amounts of product can be lost during extraction and crystallization steps if not performed carefully. Ensure proper pH adjustment and use of appropriate solvent volumes.
Issue 2: Presence of Impurities
Q2: My final product is contaminated with a significant amount of a white, crystalline solid. How do I identify and remove it?
A2: The most common impurity in 2-mercaptopyridine synthesis is its oxidation product, 2,2'-dipyridyl disulfide .[2]
-
Identification: This byproduct can be identified by its different physical properties (e.g., melting point) and chromatographic behavior compared to the desired product. Analytical techniques such as NMR, Mass Spectrometry, or HPLC can confirm its identity.
-
Removal:
-
Purification during Workup: After the initial reaction, the workup procedure can be optimized to remove unreacted 2-chloropyridine. This involves making the solution alkaline (pH 8.0-9.0) and extracting with an organic solvent like ethyl acetate before acidifying to precipitate the 2-mercaptopyridine.[1]
-
Recrystallization: Recrystallization is the most effective method for removing 2,2'-dipyridyl disulfide. The choice of solvent is critical. While specific solvent systems for separating these two compounds are not extensively documented in the provided search results, a common general approach is to use a solvent in which the desired product and the impurity have different solubilities at high and low temperatures. Experimenting with solvent systems like ethanol/water or toluene might be a good starting point.
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Reduction of Disulfide: In some cases, the disulfide can be reduced back to the thiol.[2] However, for purification of the final product, this would add an extra step to the synthesis.
-
Issue 3: Difficulties with Product Isolation
Q3: I am having trouble getting my 2-mercaptopyridine to precipitate or crystallize effectively during the workup. What can I do?
A3: Issues with precipitation or crystallization can be due to several factors:
-
Incorrect pH: The precipitation of 2-mercaptopyridine is highly pH-dependent. The product is precipitated by acidifying the reaction mixture. A pH of 6.0-6.5 is recommended for optimal precipitation.[1] Use a calibrated pH meter for accurate adjustment.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try:
-
Scratching the inside of the flask with a glass rod.
-
Adding a seed crystal of pure 2-mercaptopyridine.
-
Cooling the solution in an ice bath for an extended period.
-
-
Presence of Tarry Impurities: If the crude product is oily or contains significant tarry impurities, it may inhibit crystallization. In such cases, an initial purification step, such as passing the crude material through a short plug of silica gel, might be necessary before attempting crystallization.
Data Presentation
The following tables summarize quantitative data from various synthesis methods for 2-mercaptopyridine.
Table 1: Comparison of Synthesis Methods for 2-Mercaptopyridine
| Starting Materials | Solvent | Reaction Time | Key Conditions | Reported Yield | Reference |
| 2-Chloropyridine, Sodium Hydrosulfide | 2-Propylene Glycol | 25 hours | Reflux | < 15% | [1] |
| 2-Chloropyridine, Thiourea | Ethanol | 2.5 hours | Reflux, NaOH workup, Inert gas | 47.6% | [1] |
| 2-Chloropyridine, Thiourea | Ethanol | 3.0 hours | Reflux, KOH workup, Inert gas | Not specified | [1] |
| 2-Chloropyridine, Anhydrous Sodium Hydrosulfide | Organic Solvent | 10-20 hours | 100-180 °C | High | [3] |
Table 2: Optimized Conditions for 2-Mercaptopyridine Synthesis from 2-Chloropyridine and Thiourea
| Parameter | Recommended Condition | Rationale | Reference |
| Molar Ratio (2-Chloropyridine:Thiourea) | 1 : 1.2 – 1.5 | Ensures complete consumption of the starting material. | [1] |
| Solvent | Methanol or Ethanol | Milder reaction conditions and easier workup compared to high-boiling point solvents. | [1] |
| Reaction Time | 2 - 3 hours | Sufficient for reaction completion under reflux. | [1] |
| Base for Workup | 15-20 wt.% NaOH or KOH | To deprotonate the thiol for extraction of unreacted 2-chloropyridine. | [1] |
| pH for Product Precipitation | 6.0 - 6.5 | Optimal pH for the precipitation of 2-mercaptopyridine. | [1] |
| Atmosphere for Acidification | Inert Gas (Nitrogen, Argon) | Prevents oxidation of the product to 2,2'-dipyridyl disulfide. | [1] |
Experimental Protocols
Key Experiment: Synthesis of 2-Mercaptopyridine from 2-Chloropyridine and Thiourea
This protocol is adapted from a patented method designed for a simpler and higher-yielding synthesis.[1]
Materials:
-
2-Chloropyridine
-
Thiourea
-
Ethanol (or Methanol)
-
15-20 wt.% Sodium Hydroxide (or Potassium Hydroxide) solution
-
Ethyl Acetate
-
15-20 wt.% Hydrochloric Acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine and thiourea (molar ratio of 1:1.2 to 1:1.5) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours with stirring.
-
Solvent Removal: After cooling to room temperature, remove the solvent under reduced pressure.
-
Workup - Base Treatment: To the residue, add a 15-20 wt.% solution of sodium hydroxide to adjust the pH to 8.0-9.0. Stir at room temperature for 15-20 minutes.
-
Extraction of Unreacted Starting Material: Extract the aqueous solution with ethyl acetate to remove any unreacted 2-chloropyridine.
-
Acidification and Precipitation: Under a blanket of inert gas (e.g., argon), slowly add a 15-20 wt.% solution of hydrochloric acid to the aqueous layer to adjust the pH to 6.0-6.5. A precipitate of 2-mercaptopyridine will form.
-
Isolation and Drying: Collect the precipitate by suction filtration. Wash the filter cake with water and dry to a constant weight to obtain the target product.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in 2-mercaptopyridine synthesis.
Caption: Main reaction pathway and common side reaction in 2-mercaptopyridine synthesis.
References
Purification challenges of polar heterocyclic compounds like 2-Mercapto-4,5,6-trimethylnicotinonitrile
Compound Focus: 2-Mercapto-4,5,6-trimethylnicotinonitrile and Structurally Similar Polar Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar heterocyclic compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound and similar polar heterocyclic compounds?
A1: The main purification challenges for these compounds stem from their inherent polarity and the presence of multiple functional groups (mercaptan, nitrile, and a basic pyridine ring). These features can lead to:
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Poor solubility in common non-polar organic solvents, making standard purification techniques difficult.
-
Strong interactions with silica gel during normal-phase column chromatography, which can cause streaking, poor separation, and even irreversible adsorption of the compound on the column.[1]
-
Co-elution with polar impurities , such as unreacted starting materials or side-products from the synthesis, which may have similar polarities.
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Product instability , as mercaptans can be susceptible to oxidation.
Q2: What are the most likely impurities in a crude sample of this compound?
A2: If synthesized via a Gewald-type reaction, which is common for this class of compounds, potential impurities include:
-
Unreacted starting materials: an α-methylene ketone, a nitrile-activated methylene compound, and elemental sulfur.
-
Oxidized byproducts, such as the corresponding disulfide.
Q3: How can I improve the solubility of my polar heterocyclic compound for purification?
A3: To improve solubility, consider the following:
-
Solvent screening: Test a range of polar aprotic solvents (e.g., acetone, acetonitrile, ethyl acetate, THF, DMF) and polar protic solvents (e.g., ethanol, methanol).
-
Solvent mixtures: Using a combination of solvents can often enhance solubility. For example, a small amount of a highly polar solvent like DMF or DMSO in a less polar solvent might be effective.
-
Salt formation: For basic compounds like pyridines, converting them to a salt (e.g., hydrochloride) can increase their solubility in polar protic solvents.[6] However, this may require a subsequent neutralization step.
Q4: My compound streaks badly on a silica gel column. What can I do?
A4: Streaking on silica gel is a common issue for polar and basic compounds due to strong interactions with the acidic silanol groups.[1] To mitigate this:
-
Add a basic modifier to your eluent, such as triethylamine (typically 0.1-1%) or a few drops of ammonium hydroxide. This will neutralize the acidic sites on the silica.
-
Use a different stationary phase. Consider using alumina (neutral or basic) or a bonded-phase silica like amino- or cyano-functionalized silica.
-
Switch to reversed-phase chromatography (C18) , where your polar compound will elute earlier with a polar mobile phase (e.g., water/methanol or water/acetonitrile).
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common solvents for polar compounds include ethanol, methanol, and water.[6] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is more soluble to the hot mixture until the oil dissolves, then cool slowly. |
| No crystals form upon cooling. | The solution is not saturated, or supersaturation is preventing crystallization. | Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Recovered crystals are still impure. | Impurities were co-precipitated or adsorbed onto the crystal surface. Insoluble impurities were not removed. | Ensure slow cooling to allow for selective crystallization. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent. If insoluble impurities are present, perform a hot filtration step before cooling. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not elute from the silica gel column. | The eluting solvent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Poor separation of the compound from impurities. | The chosen solvent system does not provide adequate resolution. The column was not packed properly. | Systematically test different solvent systems using Thin-Layer Chromatography (TLC) to find an optimal mobile phase. Ensure the column is packed uniformly to avoid channeling. |
| Significant peak tailing is observed. | Strong interaction between the basic pyridine moiety and acidic silica gel. | Add a basic modifier like triethylamine (0.1-1%) to the eluent.[1] Alternatively, use a different stationary phase like alumina or a bonded phase. |
| Low recovery of the compound. | The compound is irreversibly adsorbed onto the silica gel. | Use a less acidic stationary phase or switch to reversed-phase chromatography. Dry-loading the sample onto a small amount of silica can sometimes improve recovery. |
Preparative HPLC Issues
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing). | Column overload; secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. For basic compounds, adding a modifier like formic acid or TFA to the mobile phase can improve peak shape in reversed-phase HPLC. |
| Inadequate separation of closely eluting peaks. | The mobile phase composition is not optimal. | Optimize the mobile phase by adjusting the solvent ratio or changing the organic modifier (e.g., from methanol to acetonitrile). Employ a shallower gradient.[7] |
| Compound does not retain on a C18 column. | The compound is too polar for the reversed-phase conditions. | Use a highly aqueous mobile phase (>95% water). Consider using a polar-endcapped C18 column or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Difficulty in removing the solvent after purification. | Use of non-volatile buffers or modifiers. | Use volatile mobile phase additives like formic acid, acetic acid, or ammonium acetate that can be easily removed by lyophilization. |
Experimental Protocols
General Protocol for Recrystallization of a Polar Heterocyclic Compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various polar solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
General Protocol for Normal-Phase Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate eluent system. For polar compounds, start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Aim for an Rf value of 0.2-0.3 for the target compound. For basic compounds, add 0.1-1% triethylamine to the solvent system.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, pre-adsorb the compound onto a small amount of silica gel (dry loading), which is often better for polar compounds.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Preparative Reversed-Phase HPLC
-
Analytical Method Development: First, develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from impurities. A common mobile phase for polar compounds is a gradient of water and methanol or acetonitrile, often with 0.1% formic acid or acetic acid added to improve peak shape.
-
Scale-Up: Scale up the analytical method to a preparative scale. The flow rate and injection volume can be increased proportionally to the cross-sectional area of the preparative column.[8]
-
Sample Preparation: Dissolve the crude sample in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
-
Purification: Perform the preparative HPLC run and collect fractions corresponding to the peak of the target compound.
-
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, typically by rotary evaporation followed by lyophilization to remove the aqueous component.
Data Presentation
Table 1: Illustrative Solvent Systems for TLC and Column Chromatography of Polar Heterocyclic Compounds
| Compound Type | Stationary Phase | Example Eluent System (v/v) | Notes |
| Moderately Polar Pyridine | Silica Gel | Hexane / Ethyl Acetate (1:1 to 1:4) | A good starting point for many pyridine derivatives. |
| Highly Polar Basic Pyridine | Silica Gel | Dichloromethane / Methanol / Triethylamine (90:9:1) | The triethylamine minimizes peak tailing. |
| Polar Heterocycle | Alumina (Neutral) | Ethyl Acetate / Methanol (95:5) | Alumina can be a good alternative to silica for basic compounds. |
| Very Polar Heterocycle | Reversed-Phase C18 | Water / Acetonitrile (gradient) with 0.1% Formic Acid | Suitable for compounds that are not retained on normal phase. |
Visualizations
Caption: A decision workflow for selecting the appropriate purification method.
Caption: A troubleshooting guide for common column chromatography issues.
References
Technical Support Center: 2-Mercapto-4,5,6-trimethylnicotinonitrile Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Mercapto-4,5,6-trimethylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on the functional groups present in the molecule (a mercapto group, a nitrile group, and a substituted pyridine ring), several degradation pathways are plausible under various stress conditions:
-
Oxidation: The primary site of oxidation is the mercapto (-SH) group, which can be oxidized to form a disulfide dimer (bis(3-cyano-4,5,6-trimethylpyridin-2-yl) disulfide). Further oxidation can lead to the formation of sulfonic acids.
-
Hydrolysis: The nitrile (-CN) group is susceptible to hydrolysis. Under acidic or basic conditions, it can hydrolyze first to an amide (2-mercapto-4,5,6-trimethylnicotinamide) and subsequently to a carboxylic acid (2-mercapto-4,5,6-trimethylnicotinic acid).[1][2][3][4][5]
-
Pyridine Ring Degradation: The pyridine ring can be degraded, often initiated by photolytic or strong oxidative conditions. This can involve hydroxylation of the ring followed by ring cleavage to form various smaller aliphatic molecules.[6][7][8][9][10] The degradation of the pyridine ring is often a slower process compared to the oxidation of the thiol or hydrolysis of the nitrile.
Q2: What are the expected major degradation products?
A2: The major degradation products will depend on the specific stress conditions applied.
-
Under oxidative stress, the disulfide dimer is the most probable major degradation product.
-
Under acidic or basic hydrolytic stress, the corresponding amide and carboxylic acid are expected to be the major products.[1][2][3]
-
Under photolytic stress, a complex mixture of products could be formed, potentially including hydroxylated pyridine derivatives.
Q3: How can I monitor the degradation of this compound?
A3: The most common and effective method for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable. The mobile phase composition will need to be optimized to achieve good separation between the parent compound and its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended for the identification of unknown degradation products.
Q4: What are the typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies are performed to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[11][12][13][14][15] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or slightly elevated (e.g., 40-60 °C).[11][13]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or slightly elevated.[11][13]
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures ranging from 40 °C to 80 °C.[11]
-
Photolytic Degradation: Exposing the compound in solution to UV and/or visible light. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) | - Sample overload- Inappropriate mobile phase pH- Column degradation- Secondary interactions with the stationary phase | - Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new or different type of column.- Add a competitor (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Ghost peaks | - Contamination in the mobile phase, injection system, or sample.- Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash program in the autosampler.- Inject a blank solvent to check for carryover. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare mobile phase accurately and degas it properly.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[16] |
| No peaks observed | - Detector issue (e.g., lamp off).- No injection occurred.- Complete degradation of the compound. | - Check the detector status and lamp.- Verify the injection process and syringe/autosampler functionality.- Analyze a fresh, undegraded sample to confirm system suitability. |
Mass Spectrometry (MS) Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor signal intensity | - Inefficient ionization.- Ion suppression from matrix components.- Incorrect instrument settings. | - Optimize ionization source parameters (e.g., spray voltage, gas flow).- Dilute the sample or improve sample cleanup to remove interfering substances.- Ensure the mass spectrometer is properly tuned and calibrated.[17] |
| Inaccurate mass measurement | - Instrument not calibrated correctly.- Insufficient resolution. | - Perform a mass calibration using an appropriate standard.- Optimize MS parameters to achieve the required resolution.[17] |
| Contamination peaks | - Contaminated solvents, glassware, or LC system. | - Use high-purity solvents and thoroughly clean all glassware.- Flush the LC system and MS source to remove contaminants. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a sealed vial of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in a quartz cuvette) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method. LC-MS can be used for identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative peak areas of the degradation products.
-
Protocol 2: Determination of Degradation Kinetics
Objective: To determine the reaction order and rate constant for the degradation of this compound under a specific stress condition.
Methodology:
-
Reaction Setup: Initiate a degradation experiment under a chosen stress condition (e.g., thermal degradation at a specific temperature).
-
Time-Course Sampling: Withdraw samples at multiple time intervals over a period where significant degradation (e.g., 10-80%) is observed.
-
HPLC Analysis: Analyze the concentration of the remaining parent compound in each sample using a validated HPLC method.
-
Data Plotting:
-
Zero-order: Plot concentration vs. time.
-
First-order: Plot the natural logarithm of concentration (ln[C]) vs. time.
-
Second-order: Plot the reciprocal of concentration (1/[C]) vs. time.
-
-
Kinetic Analysis:
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. pharmadekho.com [pharmadekho.com]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. ijrpp.com [ijrpp.com]
- 16. labcompare.com [labcompare.com]
- 17. gmi-inc.com [gmi-inc.com]
- 18. 2.5. Kinetic Study [bio-protocol.org]
- 19. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving the stability of 2-Mercapto-4,5,6-trimethylnicotinonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Mercapto-4,5,6-trimethylnicotinonitrile in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound in solution is the oxidation of its mercapto (-SH) group. This compound exists in a tautomeric equilibrium between the thiol form and the more stable thione form, particularly in polar solvents. The thiol tautomer is susceptible to oxidation, leading to the formation of a disulfide dimer. This process can be accelerated by factors such as elevated pH, the presence of oxygen, and catalysis by trace metal ions.[1][2]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the mercapto group is highly pH-dependent. In alkaline conditions, the equilibrium shifts towards the thiolate anion (R-S⁻), which is significantly more prone to oxidation than the protonated thiol form (R-SH). Therefore, the rate of oxidative degradation to the disulfide dimer increases at higher pH. For enhanced stability, maintaining a slightly acidic to neutral pH is generally recommended.
Q3: What is the role of dissolved oxygen and metal ions in the degradation of this compound?
A3: Dissolved oxygen is a key reactant in the oxidation of the mercapto group. Trace amounts of metal ions, especially transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, significantly accelerating the rate of this oxidation reaction. These ions can facilitate the transfer of electrons from the thiol to oxygen, promoting disulfide bond formation.
Q4: How do temperature and light affect the stability of this compound solutions?
A4: Elevated temperatures can increase the rate of chemical degradation, including oxidation. Exposure to light, particularly UV light, can also promote the oxidation of the thiol group to a disulfide.[1] Therefore, it is recommended to store solutions of this compound at low temperatures (2-8°C) and protected from light.
Q5: What is the expected tautomeric equilibrium of this compound in solution?
A5: Similar to other 2-mercaptopyridines, this compound is expected to exist in a tautomeric equilibrium between its thiol and thione forms.[1][2][3] In polar solvents, the thione form is generally favored.[1] This is an important consideration for spectroscopic analysis and reactivity studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound potency in solution. | 1. Oxidation: The mercapto group is likely oxidizing to a disulfide. 2. High pH: The solution may be too alkaline, accelerating oxidation. 3. Presence of Metal Ions: Trace metal contamination can catalyze degradation. | 1. Deoxygenate Solvents: Before dissolving the compound, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 2. pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 7. 3. Use Chelating Agents: Add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to sequester catalytic metal ions. 4. Work under Inert Atmosphere: If the compound is extremely sensitive, handle solutions under a nitrogen or argon blanket. |
| Precipitate forms in the solution upon standing. | 1. Poor Solubility: The compound may have limited solubility in the chosen solvent. 2. Formation of Insoluble Disulfide: The disulfide degradation product may be less soluble than the parent compound. | 1. Solvent Selection: Ensure the chosen solvent is appropriate for the desired concentration. Consider using a co-solvent system if necessary. 2. Control Degradation: Implement the solutions for preventing oxidation, as the disulfide is a common, less soluble degradation product. |
| Inconsistent results in bioassays. | 1. Compound Degradation: The concentration of the active compound may be decreasing over the course of the experiment. 2. Reaction with Media Components: The mercapto group can be reactive with certain components in cell culture media. | 1. Prepare Fresh Solutions: Prepare solutions of this compound immediately before use. 2. Assess Media Compatibility: Run a stability study of the compound in the specific bioassay medium to understand its stability profile under experimental conditions. |
| Discoloration of the solution (e.g., turning yellow). | 1. Oxidation: The formation of the disulfide or other colored degradation products. 2. Impurity Profile: The starting material may contain colored impurities. | 1. Confirm Purity: Check the purity of the starting material. 2. Prevent Oxidation: Follow the recommendations for preventing oxidative degradation. |
Data Presentation
The following table presents representative data from a forced degradation study on a similar mercaptopyridine derivative to illustrate the expected stability profile of this compound under various stress conditions.
| Stress Condition | Description | % Degradation (Representative) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | < 5% | Minimal Degradation |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | 15-20% | Disulfide Dimer |
| Oxidative | 3% H₂O₂ at room temp for 8h | > 50% | Disulfide Dimer, Sulfonic Acid |
| Thermal | 80°C in neutral solution for 48h | 10-15% | Disulfide Dimer |
| Photolytic | Exposed to UV light (254 nm) for 24h | 20-25% | Disulfide Dimer |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a calibrated UV light source.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.
-
Quench the reaction if necessary (e.g., neutralize acidic and basic solutions).
-
Dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Proposed degradation pathway for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for compound degradation.
References
Technical Support Center: HPLC Purification of Nicotinonitrile Derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC purification of nicotinonitrile derivatives, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is causing the significant tailing of my nicotinonitrile derivative peak in reversed-phase HPLC?
A1: Peak tailing for basic compounds like nicotinonitrile derivatives in reversed-phase HPLC is frequently caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based stationary phase.[1][2][3] At a mid-range pH, these silanol groups can be ionized and interact strongly with the positively charged basic analytes, leading to a secondary, stronger retention mechanism that results in a tailing peak shape.[2][4] Other potential causes include column overload, a mismatch between the sample solvent and the mobile phase, column degradation, or extra-column band broadening.[5][6]
Q2: How does the mobile phase pH affect the peak shape of my compound?
A2: The mobile phase pH is a critical parameter that influences the ionization state of both your nicotinonitrile derivative (a basic compound) and the stationary phase (acidic silanol groups).[7][8][9] Operating at a pH close to the pKa of your analyte can lead to the presence of both ionized and unionized forms, resulting in peak distortion or splitting.[8][9] For basic compounds, lowering the mobile phase pH (typically to pH 2-3) protonates the silanol groups, minimizing their unwanted ionic interactions with the protonated basic analyte and thus improving peak symmetry.[2][5][10]
Q3: I'm observing peak tailing for all compounds in my separation, not just the nicotinonitrile derivative. What could be the issue?
A3: If all peaks in your chromatogram exhibit tailing, it could indicate a more general problem with your HPLC system or method, rather than a specific chemical interaction.[11] Common causes include:
-
Column void or collapse: A void at the column inlet can cause band broadening and peak tailing.[10][12]
-
Partially blocked frit: Contamination can block the inlet frit of the column.[1][12]
-
Extra-column volume: Excessive tubing length or diameter between the injector and detector can lead to band broadening.[5][10]
-
Column overload: Injecting too concentrated a sample can saturate the stationary phase.[1][13]
Q4: Can the solvent I dissolve my sample in affect the peak shape?
A4: Yes, the sample solvent can significantly impact peak shape.[14][15] If the sample solvent is stronger (has a higher elution strength) than your mobile phase, it can cause the analyte band to spread on the column, leading to broadened or distorted peaks.[14][16] It is always recommended to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase to ensure good peak shape.[12][17]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a logical workflow to identify and address the root cause of peak tailing.
// System Issue Path check_column [label="Inspect/Replace Column & Frit\nReduce Extra-Column Volume\nInject Diluted Sample", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Analyte-Specific Path mobile_phase_opt [label="Optimize Mobile Phase", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH (e.g., to 2-3 for basic analytes)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_modifier [label="Add Mobile Phase Modifier\n(e.g., 0.1% TFA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; column_chem [label="Change Column Chemistry", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; endcapped_column [label="Use End-Capped Column", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; alt_stationary_phase [label="Try Alternative Stationary Phase\n(e.g., polar-embedded)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> system_issue [label="Yes"]; check_all_peaks -> analyte_specific_issue [label="No"];
system_issue -> check_column; check_column -> resolved;
analyte_specific_issue -> mobile_phase_opt; mobile_phase_opt -> adjust_ph; mobile_phase_opt -> add_modifier;
adjust_ph -> resolved; add_modifier -> resolved;
analyte_specific_issue -> column_chem; column_chem -> endcapped_column; column_chem -> alt_stationary_phase;
endcapped_column -> resolved; alt_stationary_phase -> resolved; }
Caption: Interaction between a basic analyte and an ionized silanol group.
Experimental Workflow for Method Optimization
Caption: A workflow for optimizing an HPLC method to resolve peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. mastelf.com [mastelf.com]
- 14. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. youtube.com [youtube.com]
Technical Support Center: Avoiding Dimer Formation in Reactions with Mercaptopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to dimer formation in reactions involving mercaptopyridines.
Frequently Asked Questions (FAQs)
Q1: What is mercaptopyridine dimer formation and why is it a problem?
A1: Mercaptopyridine dimer formation is a common side reaction where two molecules of a mercaptopyridine derivative react with each other to form a disulfide-linked dimer.[1] This is problematic as it consumes the desired reactant, leading to lower yields of the intended product and complicating the purification process due to the introduction of a significant impurity.[2][3]
Q2: What is the primary cause of mercaptopyridine dimerization?
A2: The primary cause of dimerization is the oxidation of the thiol (-SH) group of the mercaptopyridine.[1] This oxidation can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents present in the reaction mixture. The thiol group is susceptible to oxidation, which leads to the formation of a stable disulfide bond between two mercaptopyridine molecules.[4]
Q3: How does pH influence dimer formation?
A3: The pH of the reaction is a critical factor. While the thiol-maleimide reaction, a common application for mercaptopyridines, is optimal between pH 6.5 and 7.5, higher pH values can increase the rate of side reactions.[5] Above pH 7.5, the concentration of the reactive thiolate anion increases, but so does the susceptibility to oxidation and side reactions with other nucleophiles like amines.[5][6] Conversely, below pH 6.5, the reaction rate with the intended substrate decreases.[5]
Q4: Can the choice of solvent affect dimer formation?
A4: Yes, the solvent can influence the tautomeric equilibrium of mercaptopyridines. In polar solvents, the thione form is often favored, while nonpolar solvents can favor the thiol form.[4] The thiol form is the one susceptible to oxidation and subsequent dimerization.[4] Therefore, the choice of solvent can indirectly impact the rate of dimer formation. For storage, anhydrous organic solvents like DMSO or DMF are recommended to minimize hydrolysis and oxidation.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low yield of the desired product with significant dimer byproduct observed.
| Potential Cause | Troubleshooting Steps & Solutions |
| Oxidation by atmospheric oxygen | Work under an inert atmosphere. Purge your reaction vessel and solvents with an inert gas like nitrogen or argon before starting the reaction.[7][8] Maintain a positive pressure of the inert gas throughout the experiment using a balloon or a Schlenk line.[7][9] |
| Presence of oxidizing contaminants | Degas all buffers and solutions. This removes dissolved oxygen, a key contributor to thiol oxidation.[5] Use high-purity reagents and solvents. Impurities can catalyze oxidation.[3] |
| Inappropriate pH | Optimize the reaction pH. The ideal range for many thiol-reactive chemistries is between 6.5 and 7.5.[5] Use a well-buffered system to maintain the pH throughout the reaction. |
| Catalysis by metal ions | Add a chelating agent. Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can sequester metal ions that may catalyze oxidation.[5] |
Issue 2: Dimer formation occurs even when using reducing agents.
| Potential Cause | Troubleshooting Steps & Solutions |
| Ineffective reducing agent for the reaction conditions | Choose the appropriate reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range (1.5-8.5) and does not need to be removed before subsequent reactions with maleimides.[5][10] Dithiothreitol (DTT) is also effective but has a more limited optimal pH range (>7) and must be removed after reduction to prevent it from reacting with electrophiles.[5][10] |
| Insufficient concentration of reducing agent | Use a sufficient molar excess of the reducing agent. For most applications, a concentration of 5-50 mM TCEP is sufficient to reduce disulfide bonds.[11] |
| Degradation of the reducing agent | Prepare fresh solutions of reducing agents. TCEP can be unstable in phosphate buffers, especially at neutral pH.[10] DTT is also susceptible to degradation.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data to aid in experimental design and troubleshooting.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Optimal pH Range | Key Advantages | Considerations |
| TCEP | 1.5 - 8.5[10][12] | Odorless, more resistant to air oxidation, does not need to be removed before maleimide reactions.[10][11] | Can be unstable in phosphate buffers at neutral pH.[10] |
| DTT | > 7[10] | Effective at reducing disulfide bonds. | Must be removed after reduction to avoid reacting with electrophiles, limited stability.[5][10] |
Table 2: pH Effects on Thiol-Maleimide Reactions
| pH Range | Effect on Reaction |
| < 6.5 | Decreased reaction rate due to lower concentration of the reactive thiolate anion.[5] |
| 6.5 - 7.5 | Optimal range for selective and efficient reaction with thiols.[5][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[5] |
| > 7.5 | Increased rate of maleimide hydrolysis and side reactions with amines.[5][6] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for a Thiol-Maleimide Conjugation under an Inert Atmosphere
This protocol provides a general guideline for performing a conjugation reaction while minimizing dimer formation.
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. For highly sensitive reactions, flame-dry the reaction flask under vacuum or oven-dry it for several hours.[7]
-
Inert Atmosphere Setup:
-
Seal the cooled flask with a rubber septum.[7]
-
Fill a balloon with nitrogen or argon.[8]
-
Insert a needle connected to the balloon into the septum to introduce the inert gas. Insert a second "outlet" needle to allow air to escape.[7]
-
Purge the flask for 5-10 minutes, then remove the outlet needle. The balloon will maintain a positive pressure.[7]
-
-
Reagent Preparation:
-
Dissolve the mercaptopyridine derivative and the maleimide-containing molecule in a degassed buffer (e.g., phosphate buffer at pH 7.0 containing 1-5 mM EDTA).
-
If the mercaptopyridine is from a disulfide-linked dimer, pre-treat the solution with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature to ensure complete reduction.
-
-
Reaction:
-
Using a syringe, add the maleimide solution to the stirred mercaptopyridine solution under the inert atmosphere.
-
Allow the reaction to proceed at room temperature or 4°C, monitoring the progress by a suitable analytical method (e.g., LC-MS or HPLC). Reaction times can vary from 1 to 4 hours.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench any remaining unreacted maleimide by adding a small molecule thiol like cysteine or β-mercaptoethanol.
-
Purify the desired conjugate using standard chromatography techniques (e.g., size-exclusion or affinity chromatography).
-
Visualizations
Below are diagrams illustrating key concepts and workflows.
Caption: Mechanism of Mercaptopyridine Dimer Formation.
Caption: Troubleshooting Workflow for Dimer Formation.
References
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. agscientific.com [agscientific.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. goldbio.com [goldbio.com]
Technical Support Center: Synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Mercapto-4,5,6-trimethylnicotinonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: While a specific established protocol for this compound is not widely published, a plausible and efficient method is a variation of the Gewald reaction. This multi-component reaction involves the condensation of a ketone (3-methyl-2-pentanone), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a base.
Q2: What are the key stages of the proposed synthesis?
A2: The synthesis can be broken down into three primary stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between 3-methyl-2-pentanone and malononitrile.
-
Sulfur Addition: The addition of elemental sulfur to the intermediate formed in the first stage.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to form the final this compound product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with a suitable agent, such as potassium permanganate, can help visualize the spots.
Q4: What are the typical solvents and catalysts used in this synthesis?
A4: Common solvents for similar syntheses include polar aprotic solvents like ethanol, methanol, or dimethylformamide (DMF). Basic catalysts such as morpholine, piperidine, or triethylamine are typically employed to facilitate the condensation and cyclization steps.
Q5: What are some common impurities I might encounter?
A5: Potential impurities include unreacted starting materials, polymeric byproducts from side reactions, and complex polysulfides formed from elemental sulfur. Proper workup and purification are crucial to remove these impurities.
Troubleshooting Guides
This section addresses specific issues that you may encounter during the synthesis of this compound.
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete Knoevenagel condensation. | Ensure the use of an appropriate and fresh base. Consider gentle heating to drive the condensation to completion. |
| Poor quality of elemental sulfur. | Use finely powdered, high-purity sulfur to ensure its reactivity. | |
| Inefficient cyclization. | The reaction temperature might be too low. The cyclization step often requires heating. Monitor the reaction progress by TLC to determine the optimal temperature and time. | |
| Loss of product during workup. | This compound is a polar compound. Avoid excessive washing with non-polar solvents during filtration. | |
| Formation of Multiple Products/Side Reactions | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely by TLC. |
| Catalyst is too harsh. | Use a milder base (e.g., morpholine instead of a stronger base). | |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of your reactants. | |
| Dark Brown or Tarry Reaction Mixture | Polymerization or side reactions. | This can occur at excessively high temperatures. Optimize the reaction temperature and ensure the purity of starting materials. |
| Formation of complex polysulfides. | This is an inherent part of reactions involving elemental sulfur. Proper workup and purification, such as washing with a sodium bisulfite solution, can help remove these colored impurities. | |
| Product is an Oil Instead of a Solid | Presence of solvent or impurities. | Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the product in a polar solvent (e.g., ethanol). |
| Product is Difficult to Purify | Similar polarity of product and byproducts. | Try different solvent systems for column chromatography. A gradient elution might be necessary. |
| Oily or tarry crude product. | Triturate the crude product with a non-polar solvent like hexane to precipitate the desired compound. | |
| Product is insoluble. | Recrystallization from a suitable solvent system can be an effective purification method. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a suggested method based on the principles of the Gewald reaction.
Materials:
-
3-methyl-2-pentanone
-
Malononitrile
-
Elemental Sulfur (powdered)
-
Morpholine (or another suitable base)
-
Ethanol
-
Hydrochloric acid (for acidification)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-pentanone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Addition of Base and Sulfur: To the stirred solution, add morpholine (0.1 equivalents) and powdered elemental sulfur (1.1 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain the reaction for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Isolation: The precipitated crude product is collected by vacuum filtration and washed with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Quantitative Data from Analogous Syntheses
The following table summarizes typical reaction parameters and yields for Gewald-type syntheses of substituted 2-aminothiophenes, which can serve as a reference for optimizing the synthesis of the target molecule.
| Reactants (Ketone + Nitrile) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone + Malononitrile | Morpholine (0.1) | Ethanol | Reflux | 3 | 85 |
| Acetone + Ethyl Cyanoacetate | Piperidine (0.1) | Methanol | 50 | 5 | 78 |
| 2-Pentanone + Malononitrile | Triethylamine (0.2) | DMF | 60 | 4 | 82 |
| Cyclopentanone + Malononitrile | Morpholine (0.1) | Ethanol | Reflux | 3.5 | 88 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Reaction Pathway
Caption: Proposed reaction pathway for the synthesis via a Gewald-type reaction.
Technical Support Center: Characterization of 2-Mercapto-4,5,6-trimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercapto-4,5,6-trimethylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common synonyms?
This compound is a heterocyclic organic compound with the chemical formula C₉H₁₀N₂S.[1] It is also commonly known by its tautomeric name, 4,5,6-Trimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.[1]
Q2: What are the most likely impurities in a sample of this compound?
Impure samples may contain starting materials from the synthesis, byproducts of the reaction, or degradation products. Common synthesis routes like the Gewald reaction can lead to residual ketones, cyanoacetamides, and elemental sulfur. The most common impurities are the disulfide oxidation product and the nitrile hydrolysis product.
Q3: How can I purify impure samples of this compound?
Recrystallization from a suitable solvent such as ethanol or methanol is a common and effective method for purifying this compound. Column chromatography on silica gel can also be employed for separating the desired compound from its impurities.
Q4: My ¹H NMR spectrum shows broad peaks. What could be the cause?
Broad peaks in the ¹H NMR spectrum can be due to several factors, including the presence of paramagnetic impurities, low solubility of the sample, or chemical exchange of the mercapto proton. The thiol (-SH) proton can exchange with residual water in the NMR solvent, leading to a broad signal.
Q5: I observe a peak at a mass corresponding to double the molecular weight of my compound in the mass spectrum. What is this impurity?
This peak likely corresponds to the disulfide dimer, 2,2'-dithiobis(4,5,6-trimethylnicotinonitrile). Mercaptans are susceptible to oxidation, especially in the presence of air, which leads to the formation of a disulfide bond between two molecules.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in ¹H NMR Spectrum
Symptoms:
-
Additional signals in the aromatic or aliphatic regions of the ¹H NMR spectrum that do not correspond to the structure of this compound.
-
Integration values are inconsistent with the expected number of protons.
Possible Causes and Solutions:
| Potential Impurity | Expected ¹H NMR Signals | Troubleshooting Steps |
| Starting Materials (e.g., from Gewald Synthesis) | Signals corresponding to the specific ketone and cyanoacetamide used. | Purify the sample by recrystallization or column chromatography. |
| Disulfide Oxidation Product | Similar chemical shifts to the parent compound, but with the absence of the -SH proton signal. | Minimize air exposure during sample handling and storage. The disulfide can be reduced back to the thiol using a reducing agent like dithiothreitol (DTT). |
| Nitrile Hydrolysis Product (Amide) | Appearance of broad NH₂ signals and a change in the chemical shift of adjacent protons. | Avoid exposure to acidic or basic conditions and moisture. Purify by chromatography. |
| Residual Solvents | Characteristic peaks for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane). | Dry the sample under high vacuum for an extended period. |
Issue 2: Inaccurate Mass in Mass Spectrometry
Symptoms:
-
The observed molecular ion peak in the mass spectrum does not match the expected molecular weight of this compound (178.26 g/mol ).
-
Presence of a significant M+2 peak.
Possible Causes and Solutions:
| Observation | Possible Cause | Troubleshooting Steps |
| M+2 Peak | Presence of the disulfide impurity (M.W. 354.50 g/mol ). The M+ peak of the disulfide will appear at approximately twice the m/z of the monomer. | See troubleshooting for disulfide impurity in the NMR section. |
| M+18 Peak | Adduct formation with water in the mass spectrometer source. | Ensure the sample is dry and use a dry solvent for analysis. |
| Fragment Ions | The molecular ion may be unstable and readily fragment. | Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Impact (EI). |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound samples.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: Start with a lower concentration of acetonitrile (e.g., 20%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like acetonitrile or methanol.
Protocol 2: ¹H NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to better dissolve polar compounds and to clearly show exchangeable protons.
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of NMR solvent.
-
Procedure:
-
Dissolve the sample completely in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
To confirm the identity of the -SH proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -SH peak should disappear or significantly decrease in intensity.
-
Protocol 3: Mass Spectrometry
-
Ionization Technique: Electrospray Ionization (ESI) is recommended to minimize fragmentation and observe the molecular ion.
-
Mode: Both positive and negative ion modes should be tested to determine which provides a better signal.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it directly into the mass spectrometer or inject it via an HPLC system.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Features |
| This compound | C₉H₁₀N₂S | 178.26 | Target compound. |
| 2,2'-Dithiobis(4,5,6-trimethylnicotinonitrile) | C₁₈H₁₈N₄S₂ | 354.50 | MS: M+ peak at ~355. NMR: Absence of -SH proton. |
| 4,5,6-Trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide | C₉H₁₂N₂O₂ | 180.21 | MS: M+ peak at ~181. NMR: Presence of broad NH₂ signals. IR: Strong C=O stretch. |
| Unreacted Ketone (e.g., 3-Methyl-2-butanone) | C₅H₁₀O | 86.13 | GC-MS is suitable for detection. Characteristic carbonyl signals in NMR and IR. |
| Unreacted Cyanoacetamide | C₃H₄N₂O | 84.08 | Water-soluble, may be removed during workup. Characteristic amide and nitrile signals. |
Visualizations
Caption: Experimental workflow for synthesis, purification, and characterization.
Caption: Troubleshooting logic for impure samples.
Caption: Common degradation pathways for the target compound.
References
Validation & Comparative
Lack of Specific Antimicrobial Data for 2-Mercapto-4,5,6-trimethylnicotinonitrile Necessitates Broader Analysis of Related Compounds
Nicotinonitrile derivatives, the chemical class to which 2-Mercapto-4,5,6-trimethylnicotinonitrile belongs, have been a subject of interest in medicinal chemistry due to their diverse biological activities.[5] Several studies have reported on the synthesis and successful antimicrobial and antifungal evaluation of various novel nicotinonitrile compounds.[6][7] For instance, certain thieno[2,3-b]pyridine derivatives, which can be synthesized from 2-mercaptonicotinonitrile precursors, have demonstrated bacteriostatic and tuberculostatic activity.[8] Similarly, other research has highlighted the antimicrobial potential of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives, which share a common mercapto functional group.[9][10][11] These studies suggest that the core scaffold of nicotinonitrile and the presence of a mercapto group are promising features for antimicrobial drug discovery.
Given the absence of specific data for this compound, this guide will provide a template for a comparative analysis that researchers can utilize once experimental data is obtained. This includes standardized tables for presenting quantitative antimicrobial data, detailed experimental protocols for common antimicrobial susceptibility tests, and visualizations of the experimental workflow.
Comparative Antimicrobial Activity Data (Hypothetical)
The following table is a template designed to present the minimal inhibitory concentration (MIC) values of this compound against a panel of clinically relevant microorganisms, in comparison to standard antibiotics. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Type | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | Data Needed | 0.25 - 1.0 | 0.5 - 2.0 | N/A |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | Data Needed | 0.5 - 2.0 | 1.0 - 4.0 | N/A |
| Escherichia coli (ATCC 25922) | Gram-negative | Data Needed | 0.008 - 0.06 | N/A | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | Data Needed | 0.25 - 1.0 | N/A | N/A |
| Candida albicans (ATCC 90028) | Fungus | Data Needed | N/A | N/A | 0.25 - 1.0 |
Caption: Table 1. Hypothetical Minimal Inhibitory Concentration (MIC) data of this compound compared to standard antibiotics.
Experimental Protocols
To ensure the reproducibility and validity of the antimicrobial activity data, standardized experimental protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for antimicrobial susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Test compound (this compound) and control antibiotics.
-
Spectrophotometer or plate reader.
Procedure:
-
Prepare a stock solution of the test compound and control antibiotics in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the microtiter plates containing the appropriate broth.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition around a disk impregnated with the compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile filter paper disks.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
Test compound and control antibiotic disks.
Procedure:
-
Prepare a uniform lawn of the test bacterium on the MHA plate using a sterile swab.
-
Aseptically place the disks impregnated with a known concentration of the test compound and control antibiotics onto the agar surface.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpret the results based on established zone diameter breakpoints (if available) to categorize the organism as susceptible, intermediate, or resistant.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for antimicrobial susceptibility testing.
Caption: General workflow for antimicrobial susceptibility testing.
Potential Signaling Pathways and Mechanisms of Action
While the specific mechanism of action for this compound is unknown, related mercapto-containing heterocyclic compounds have been shown to target various cellular pathways in microorganisms. A hypothetical signaling pathway diagram is presented below, illustrating potential targets for antimicrobial agents.
Caption: Potential antimicrobial targets within a bacterial cell.
References
- 1. CAS 128917-84-0: this compound [cymitquimica.com]
- 2. This compound | 128917-84-0 [chemicalbook.com]
- 3. This compound [chemdict.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmrhs.com [ijmrhs.com]
Comparative Guide to the Structure-Activity Relationship of 2-Mercapto-4,5,6-trimethylnicotinonitrile Analogs in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of 2-mercapto-4,5,6-trimethylnicotinonitrile, focusing on their potential as anticancer and anti-inflammatory agents. Due to the limited availability of specific studies on the trimethylated scaffold, this guide draws upon data from structurally related 2-mercaptonicotinonitrile and 2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives to elucidate key structural features influencing biological activity.
Antiproliferative Activity of Substituted Nicotinonitrile and Pyridinethione Analogs
A significant body of research has focused on the antiproliferative effects of nicotinonitrile and pyridinethione derivatives against various cancer cell lines. The following tables summarize the in vitro cytotoxic activity (IC50 values) of several synthesized analogs, providing a basis for understanding their structure-activity relationships.
Data Presentation: Antiproliferative Activity
Table 1: In Vitro Cytotoxicity of Substituted Nicotinamide and Thienopyridine Analogs
| Compound ID | Modifications to the Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide | HCT-116 | > Doxorubicin | [1] |
| HepG-2 | > Doxorubicin | [1] | ||
| MCF-7 | < Doxorubicin | [1] | ||
| 4c | 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | HCT-116 | > Doxorubicin | [1] |
| HepG-2 | > Doxorubicin | [1] | ||
| MCF-7 | < Doxorubicin | [1] | ||
| 5d | 4-(4-chlorophenyl)-2-hydrazinyl-6-(naphthalen-1-yl)nicotinonitrile | HCT-116 | > Doxorubicin | [1] |
| HepG-2 | > Doxorubicin | [1] | ||
| 7b | 6-(Naphthalen-1-yl)-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | HCT-116 | > Doxorubicin | [1] |
| HepG-2 | > Doxorubicin | [1] | ||
| MCF-7 | < Doxorubicin | [1] | ||
| 10d | 2-(2-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile | HCT-116 | > Doxorubicin | [1] |
| HepG-2 | > Doxorubicin | [1] | ||
| 13b | 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-(2-phenylhydrazinyl)nicotinonitrile | HCT-116 | > Doxorubicin | [1] |
| HepG-2 | > Doxorubicin | [1] |
Note: For compounds showing greater activity than the reference drug Doxorubicin, a direct IC50 value was not provided in the source material. This indicates high potency.
Table 2: In Vitro Cytotoxicity of 4-Aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Analogs
| Compound ID | R Group on Aryl Moiety | NCIH 460 (Lung) IC50 (nM) | RKOP 27 (Colon) IC50 (nM) | HeLa (Cervical) IC50 (nM) | U937 (Lymphoma) IC50 (nM) | SKMEL 28 (Melanoma) IC50 (nM) | Reference |
| 14a | 4-Cl-C6H4 | 25 ± 2.6 | 16 ± 2 | 127 ± 25 | 422 ± 26 | 255 ± 2 | [2] |
Key Structure-Activity Relationship Insights for Antiproliferative Activity:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine core significantly influence cytotoxic activity. The presence of bulky aryl groups at positions 4 and 6, as seen in the naphthalen-1-yl derivatives, appears to be favorable for activity.
-
Modifications at the 2-position: The 2-mercapto group is a key feature for biological activity and serves as a handle for further derivatization. Conversion of the thione to various hydrazinyl derivatives has yielded compounds with potent anticancer effects.
-
Aromatic Substituents: The substitution pattern on the aryl rings attached to the core structure plays a crucial role. For instance, the presence of electron-withdrawing groups like chlorine on the phenyl ring has been shown to enhance antiproliferative activity.
Anti-inflammatory Activity of 2-Mercaptonicotinonitrile Analogs
While specific data on the anti-inflammatory properties of this compound analogs are scarce, studies on related mercapto-containing heterocyclic compounds provide valuable insights. The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity.
Data Presentation: Anti-inflammatory Activity
Quantitative data tables for the anti-inflammatory activity of direct analogs of this compound are not available in the reviewed literature. However, studies on other substituted 2-mercaptopyrimidine derivatives have shown significant inhibition of paw edema, suggesting the potential of this chemical class as anti-inflammatory agents.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.
Workflow:
MTT Assay Experimental Workflow
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin).
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a widely used animal model to evaluate the acute anti-inflammatory activity of chemical compounds.
Workflow:
Carrageenan-Induced Paw Edema Experimental Workflow
Detailed Steps:
-
Animal Groups: Animals (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally.
-
Edema Induction: After a set period (usually 30-60 minutes), a solution of carrageenan is injected into the subplantar tissue of the right hind paw of each animal.
-
Paw Volume Measurement: The volume of the paw is measured at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways
The biological activities of these compounds are likely mediated through their interaction with key signaling pathways involved in cell proliferation and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Inhibition of this pathway is a key target for anti-inflammatory and anticancer drug development.
Simplified NF-κB Signaling Pathway
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can also induce apoptosis. Its signaling pathway is a critical target for many anti-inflammatory drugs.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Enzyme Inhibitory Activity of Mercapto-Containing Heterocycles
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic innovation. Mercapto-containing heterocycles have emerged as a promising class of compounds, exhibiting a broad spectrum of enzyme inhibitory activities. This guide provides an objective comparison of their performance against various enzymatic targets, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The unique chemical properties of the mercapto (-SH) group, when incorporated into heterocyclic scaffolds such as thiadiazoles, benzothiazoles, and triazoles, confer upon these molecules the ability to interact with and modulate the activity of a wide array of enzymes. These interactions are pivotal in various pathological conditions, making these compounds attractive candidates for drug discovery.
Comparative Inhibitory Potential: A Data-Driven Overview
The following tables summarize the quantitative inhibitory data for various mercapto-containing heterocycles against a range of clinically relevant enzymes. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor, with lower values indicating greater potency.
| Heterocycle Class | Compound/Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,4-Thiadiazole | Schiff base analogues | α-Glucosidase | 1.10 ± 0.10 to 18.10 ± 0.20 | Acarbose | 11.50 ± 0.30 |
| 2-Mercaptobenzothiazole | 2-Mercaptobenzoxazole derivative (6b) | EGFR | 0.279 | Doxorubicin / Sunitinib | - |
| HER2 | 0.224 | ||||
| VEGFR2 | 0.565 | ||||
| CDK2 | 0.886 | ||||
| 1,2,4-Triazole | Azinane derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | - | - |
| Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | ||||
| Azinane derivative (12m) | α-Glucosidase | 36.74 ± 1.24 | Acarbose | 375.82 ± 1.76 | |
| Urease | 19.35 ± 1.28 | Thiourea | - | ||
| Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | ||||
| Thiol-based MBL Inhibitors | Thiomandelic acid | IMP-1 | Ki = 0.029 | - | - |
| VIM-1 | Ki = 0.230 | ||||
| Captopril | NDM-1 | 6.4 | - | - | |
| IMP-1 | 2.9 | ||||
| VIM-1 | 6.8 | ||||
| Dimercaprol | NDM-1 | 1.3 | - | - | |
| IMP-1 | 3.5 | ||||
| VIM-1 | 0.6 |
Note: '-' indicates data not available in the cited sources. Ki values represent the inhibition constant.
Key Insights from the Data:
-
1,3,4-Thiadiazole derivatives have demonstrated potent α-glucosidase inhibitory activity, with some analogues showing significantly lower IC50 values than the standard drug, acarbose.[1]
-
2-Mercaptobenzoxazole derivatives exhibit multi-kinase inhibitory potential, with compound 6b showing nanomolar efficacy against key cancer-related kinases like EGFR, HER2, VEGFR2, and CDK2.[2]
-
1,2,4-Triazole derivatives have shown remarkable and varied enzyme inhibition.[3][4][5] Specifically, certain derivatives are potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases.[3][4][5] They also exhibit significant activity against α-glucosidase and urease.[3][4][5]
-
Thiol-based compounds , including approved drugs like captopril and dimercaprol, are effective inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7]
Visualizing the Science: Pathways and Protocols
To better understand the context and application of these findings, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for evaluating enzyme inhibition.
Caption: General workflow for validating enzyme inhibitory potential.
Caption: Inhibition of the JNK signaling pathway by thiadiazole derivatives.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
-
Preparation of Solutions:
-
Prepare a 0.1 M phosphate buffer (pH 6.8).
-
Dissolve the α-glucosidase enzyme in the phosphate buffer to a concentration of 0.2 U/mL.
-
Prepare various concentrations of the test compounds and the standard inhibitor (acarbose) in the buffer.
-
Prepare a 2.5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of the enzyme solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Metallo-β-Lactamase (MBL) Inhibition Assay
This assay assesses the ability of compounds to inhibit MBLs, which are responsible for antibiotic resistance.
-
Preparation of Solutions:
-
Prepare a suitable buffer, typically 50 mM HEPES (pH 7.5) containing 50 µM ZnCl2 and 0.01% Triton X-100.
-
Reconstitute the purified MBL enzyme (e.g., NDM-1, VIM-1) in the assay buffer to a specific concentration (e.g., 1-5 nM).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Prepare a solution of a chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin) in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the test compound solution.
-
Add the enzyme solution and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength (e.g., 405 nm for CENTA, 482 nm for nitrocefin) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to a control without any inhibitor.
-
The IC50 value is determined from a dose-response curve of inhibitor concentration versus percentage inhibition.
-
In Vitro Antiproliferative (MTT) Assay
This cell-based assay is used to evaluate the cytotoxic effect of compounds on cancer cell lines.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated cells).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[8]
-
References
- 1. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiol-Containing Metallo-β-Lactamase Inhibitors Resensitize Resistant Gram-Negative Bacteria to Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 2-Mercapto-4,5,6-trimethylnicotinonitrile and Other Thiols: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nucleophilic reactivity of thiol-containing compounds is paramount for applications ranging from the design of targeted covalent inhibitors to the development of novel therapeutic agents. This guide provides a comparative study of the reactivity of 2-Mercapto-4,5,6-trimethylnicotinonitrile against other common thiols, supported by theoretical principles and detailed experimental protocols for quantitative analysis.
Introduction to Thiol Reactivity
The reactivity of thiols is primarily dictated by the nucleophilicity of the sulfur atom. The deprotonated form of a thiol, the thiolate anion (RS⁻), is a potent nucleophile that readily participates in various chemical transformations, including nucleophilic substitution and addition reactions. Several key factors influence the reactivity of a given thiol:
-
Acidity (pKa): The acidity of the thiol group (S-H) determines the concentration of the highly reactive thiolate anion at a given pH. A lower pKa value indicates a stronger acid, meaning the thiol is more readily deprotonated, leading to a higher concentration of the nucleophilic thiolate.
-
Electronic Effects: Electron-donating groups attached to the thiol-containing molecule can increase electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease electron density, reducing nucleophilicity.
-
Steric Hindrance: Bulky groups surrounding the sulfur atom can impede its approach to an electrophilic center, thereby decreasing the reaction rate.
-
Tautomerism: For certain heterocyclic thiols, such as 2-mercaptopyridines, tautomerization to a thione form can significantly influence reactivity.
This compound, a substituted 2-mercaptopyridine, is an interesting candidate for reactivity studies due to its unique combination of a nucleophilic thiol group, an electron-withdrawing nitrile group, and sterically influential methyl groups on the pyridine ring.
Comparative Reactivity Overview
This guide compares the reactivity of this compound with a simple aliphatic thiol (Ethanethiol) and two aromatic thiols (Thiophenol and 2-Mercaptopyridine).
| Thiol | Structure | Class | Key Structural Features | Expected Reactivity Profile |
| This compound | ![]() | Aromatic (Heterocyclic) | Pyridine ring, electron-withdrawing nitrile group, electron-donating methyl groups. Exists in tautomeric equilibrium with its thione form. | High reactivity is anticipated due to the 2-mercaptopyridine scaffold, which is known to be highly nucleophilic. The electronic effects of the nitrile and methyl groups will modulate this inherent reactivity. |
| Ethanethiol | CH₃CH₂SH | Aliphatic | Simple alkyl chain. | Moderate reactivity. Generally less acidic than aromatic thiols, resulting in a lower concentration of the thiolate at neutral pH. |
| Thiophenol | C₆H₅SH | Aromatic | Phenyl ring. | Higher acidity than aliphatic thiols due to resonance stabilization of the thiophenolate anion. Good nucleophilicity. |
| 2-Mercaptopyridine | C₅H₄NSH | Aromatic (Heterocyclic) | Pyridine ring. Exists in tautomeric equilibrium with its thione form. | Very high reactivity. The thione tautomer is a particularly strong nucleophile. |
Experimental Protocols for Quantitative Comparison
To obtain a definitive comparison of the reactivity of these thiols, a standardized experimental approach is necessary. The following protocols outline methods for determining the pKa and for quantifying the reaction kinetics with a model electrophile, iodoacetamide.
Protocol 1: Determination of Thiol pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of each thiol by monitoring the change in UV-Vis absorbance as a function of pH.
Materials:
-
Thiol of interest (this compound, Ethanethiol, Thiophenol, 2-Mercaptopyridine)
-
A series of buffers with pH values ranging from 2 to 12
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol or DMSO).
-
For each pH value, prepare a solution containing a fixed concentration of the thiol in the corresponding buffer.
-
Record the UV-Vis spectrum of each solution from 200 to 400 nm.
-
The absorbance at a wavelength where the thiol and thiolate have different extinction coefficients is plotted against the pH.
-
The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where [thiol] = [thiolate].
Protocol 2: Kinetic Analysis of Thiol Reactivity with Iodoacetamide
Objective: To determine the second-order rate constant for the reaction of each thiol with iodoacetamide.
Materials:
-
Thiol of interest
-
Iodoacetamide
-
Phosphate buffer (pH 7.4)
-
DTNB (Ellman's reagent) for thiol quantification
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the thiol and iodoacetamide in the phosphate buffer.
-
Initiate the reaction by mixing the thiol and iodoacetamide solutions in a cuvette at a known concentration.
-
Monitor the decrease in the concentration of the free thiol over time by taking aliquots at regular intervals and measuring the absorbance at 412 nm after reaction with DTNB.
-
The reaction of iodoacetamide with thiols follows second-order kinetics. The rate of the reaction is dependent on the concentration of both the thiol and iodoacetamide.
-
The second-order rate constant (k) can be determined by plotting the reciprocal of the thiol concentration versus time. The slope of this line will be equal to the rate constant.
Quantitative Data Summary
The following table summarizes the known pKa values and provides a template for the experimentally determined rate constants for the reaction with iodoacetamide.
| Thiol | pKa | Second-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹) |
| This compound | To be determined | To be determined |
| Ethanethiol | ~10.6 | To be determined |
| Thiophenol | ~6.6 | To be determined |
| 2-Mercaptopyridine | ~9.8 (thiol form) | Expected to be high |
Visualizing Reaction Pathways and Workflows
Lack of Specific Data on 2-Mercapto-4,5,6-trimethylnicotinonitrile Derivatives Obscures Direct Efficacy Assessment Against Resistant Bacteria
A comprehensive review of available scientific literature reveals a significant gap in the direct evaluation of 2-mercapto-4,5,6-trimethylnicotinonitrile derivatives against resistant bacterial strains. To date, no specific studies focusing on the synthesis or antimicrobial efficacy of this particular trimethylated nicotinonitrile scaffold have been published. However, the broader class of 2-mercaptonicotinonitrile derivatives has been the subject of various investigations, offering valuable insights into their potential as antibacterial agents. This guide provides a comparative analysis of structurally related 2-mercaptonicotinonitrile and 2-mercaptopyridine derivatives to infer the potential activity and guide future research on the target compounds.
The persistent rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative bacteria, presents a formidable challenge to global health. This has spurred the exploration of novel chemical scaffolds for the development of new antimicrobial agents. Derivatives of the nicotinonitrile and pyridine rings, particularly those containing a mercapto group, have shown promise in this area.
This guide synthesizes the available data on various 2-mercaptonicotinonitrile analogs, presenting their reported antibacterial activities against clinically relevant resistant strains. While a direct comparison with this compound is not possible due to the absence of data, this compilation serves as a crucial resource for researchers and drug development professionals interested in the structure-activity relationships within this class of compounds.
Comparative Antibacterial Efficacy of 2-Mercaptonicotinonitrile Analogs
The antibacterial activity of 2-mercaptonicotinonitrile derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for various derivatives from the broader 2-mercaptopyridine and 2-mercaptobenzothiazole classes, which share structural similarities with the target compound, against a panel of resistant and susceptible bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-mercaptobenzothiazole derivative 2e | Staphylococcus aureus | 3.12 | - | - |
| 2-mercaptobenzothiazole derivative 2l | Escherichia coli | 25 | - | - |
| Thioglycoside of 2-mercaptonicotinonitrile (acetylated) | Various bacteria and fungi | Promising MIC values | Cefotaxime | - |
It is important to note that the antibacterial spectrum and potency can be significantly influenced by the nature and position of substituents on the pyridine or benzothiazole ring. For instance, the introduction of bulky or electron-withdrawing groups can alter the compound's interaction with bacterial targets.
Experimental Protocols
The evaluation of the antibacterial efficacy of these derivatives typically involves standardized methodologies to ensure reproducibility and comparability of the results. The following are detailed protocols for key experiments cited in the literature for analogous compounds.
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 37°C. A few colonies are then used to inoculate a sterile broth (e.g., Mueller-Hinton broth), which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: Each well of the microtiter plate, containing a specific concentration of the test compound and the bacterial inoculum, is incubated for 18-24 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included in each assay.
2. Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative measure of antibacterial activity.
-
Plate Preparation: A standardized inoculum of the test bacterium (adjusted to 0.5 McFarland standard) is uniformly spread over the surface of an agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Signaling Pathways and Mechanisms of Action
The precise mechanisms of action for most 2-mercaptonicotinonitrile derivatives have not been fully elucidated. However, related heterocyclic compounds containing a thiol group are known to interfere with various essential bacterial processes. Potential mechanisms could include:
-
Enzyme Inhibition: The mercapto group can act as a nucleophile and interact with key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication, leading to their inactivation.
-
Disruption of Cellular Membranes: Some heterocyclic compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Several studies on related compounds have shown an ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.
The following diagram illustrates a generalized view of potential bacterial targets for antimicrobial agents.
Caption: Potential bacterial targets for antimicrobial compounds.
Comparative Analysis of Antifungal Spectra: 2-Mercapto-4,5,6-trimethylnicotinonitrile Versus Commercial Agents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal spectra of established commercial antifungal agents. As of the latest literature review, there is no publicly available experimental data detailing the antifungal spectrum of 2-Mercapto-4,5,6-trimethylnicotinonitrile. Therefore, a direct comparison is not feasible at this time. However, this document serves as a valuable resource by presenting the antifungal profiles of three leading commercial agents—Amphotericin B, Fluconazole, and Caspofungin—and detailing the standardized methodologies for antifungal susceptibility testing.
While direct data on this compound is absent, research into related chemical structures, such as nicotinamide and other nicotinonitrile derivatives, has indicated that this class of compounds can exhibit antifungal properties, suggesting that further investigation into the antifungal potential of this compound may be warranted.[1][2][3][4]
Comparative Antifungal Spectra of Commercial Agents
The in vitro activity of antifungal agents is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the typical MIC ranges for three major classes of systemic antifungal drugs against common fungal pathogens.
Table 1: Antifungal Spectrum of Amphotericin B (Polyene)
Amphotericin B typically exhibits broad-spectrum fungicidal activity.
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 2 | 0.5 | 1 |
| Candida glabrata | 0.25 - 2 | 1 | 1 |
| Candida parapsilosis | 0.12 - 4 | 0.5 | 1 |
| Cryptococcus neoformans | 0.12 - 1 | 0.25 | 0.5 |
| Aspergillus fumigatus | 0.25 - 2 | 1 | 1 |
| Aspergillus flavus | 0.5 - 2 | 1 | 2 |
| Aspergillus terreus | 1 - ≥8 | 2 | 4 |
Data compiled from multiple sources. MIC values can vary based on testing methodology and geographical location of isolates.[5][6][7][8]
Table 2: Antifungal Spectrum of Fluconazole (Azole)
Fluconazole has excellent activity against most Candida species, with the notable exceptions of Candida krusei and often Candida glabrata.[9][10]
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ≤0.25 - 128 | 0.5 | 1 |
| Candida glabrata | 0.5 - >64 | 8 | 32 |
| Candida parapsilosis | 0.25 - 16 | 1 | 2 |
| Candida tropicalis | 0.25 - 64 | 1 | 2 |
| Cryptococcus neoformans | 0.25 - 32 | 4 | 8 |
Fluconazole generally has poor activity against filamentous fungi like Aspergillus species.[9][10][11]
Table 3: Antifungal Spectrum of Caspofungin (Echinocandin)
Caspofungin demonstrates potent activity against most Candida species and has activity against Aspergillus species.[12][13][14]
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.015 - 16 | 0.5 | 1 |
| Candida glabrata | 0.03 - 8 | 0.5 | 1 |
| Candida parapsilosis | 0.25 - 8 | 1 | 2 |
| Candida krusei | 0.03 - 8 | 0.5 | 1 |
| Aspergillus fumigatus | 0.03 - >16 | 0.125 | 0.25 |
For Aspergillus species, a Minimum Effective Concentration (MEC) is often reported for echinocandins, reflecting morphological changes in the hyphae.[15]
Experimental Protocols for Antifungal Susceptibility Testing
The data presented for the commercial agents are typically generated using standardized broth microdilution methods. The most widely recognized protocols are those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method (M27 for Yeasts and M38 for Molds)
This method is a highly standardized procedure for determining the MIC of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension of the fungal cells (conidia for molds or yeast cells) is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell concentration (e.g., 0.5 McFarland standard). This suspension is further diluted to achieve the final target inoculum concentration.
-
Preparation of Antifungal Solutions: The antifungal agents are serially diluted (typically two-fold) in a standardized liquid medium, most commonly RPMI 1640 medium buffered with MOPS.
-
Inoculation and Incubation: The prepared fungal inoculum is added to microtiter plates containing the serially diluted antifungal agents. The plates are then incubated at a controlled temperature (usually 35°C) for a specified period (24-48 hours for yeasts, and potentially longer for some molds).
-
MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. For azoles, the endpoint is typically a 50% reduction in growth, while for amphotericin B, it is complete growth inhibition.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Mechanism of Action: Azole Antifungals
Caption: Inhibition of Ergosterol Synthesis by Fluconazole.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antifungal Minimal Inhibitory Concentrations of Mold Isolates from Patients with Cancer; Single-Center Experience, 2018–2023 [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing of Fluconazole by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Activity of Caspofungin against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Toxicity of Substituted Nicotinonitriles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicity of substituted nicotinonitriles and structurally related compounds. Due to the limited availability of public in vivo toxicity data for a wide range of substituted nicotinonitriles, this document uses 2-aminopyridine, a structurally related aminopyridine, as a primary example to illustrate toxicological endpoints and experimental methodologies. The information presented herein is intended to serve as a reference for researchers and professionals in the fields of drug discovery and development.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for 2-aminopyridine, a compound structurally related to the nicotinonitrile scaffold. Acute toxicity is a key parameter in the initial safety assessment of new chemical entities.
| Compound Name | Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Reference |
| 2-Aminopyridine | Rat (Male) | Oral | 200 | 140 - 280 | [1] |
| 2-Aminopyridine | Rat (Female) | Oral | 180 | 130 - 250 | [1] |
| 2-Aminopyridine | Mouse | Oral | 100 | 70 - 140 | [1] |
| 2-Aminopyridine | Guinea Pig | Dermal | 500 | - | [1] |
| 2-Aminopyridine | Rabbit | Dermal | >200 | - | [1] |
| 3-Aminopyridine | Mouse | Intraperitoneal | 28 | - | [1] |
It is important to note that LD50 values can vary depending on the specific experimental conditions, such as the animal strain, age, sex, and the vehicle used for administration.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicity studies. Below is a generalized protocol for an acute oral toxicity study, based on common practices in the field.
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females. Animals are acclimated to the laboratory conditions for at least 5 days before the study.
-
Housing: Animals are housed in environmentally controlled rooms with a 12-hour light/dark cycle, and provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is typically administered as a single oral dose by gavage. The volume administered is based on the animal's body weight. A suitable vehicle is used to dissolve or suspend the test substance.
-
Dose Selection: The study follows an up-and-down procedure. A single animal is dosed at a time. If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is repeated until the stopping criteria are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at specified intervals for at least 14 days after dosing.
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the maximum likelihood method.
Visualizations
Experimental Workflow for Acute Oral Toxicity Testing
The following diagram illustrates a typical workflow for an acute oral toxicity study.
Hypothetical Signaling Pathway for Nicotinonitrile-Induced Toxicity
The following diagram depicts a hypothetical signaling pathway that could be involved in the toxic effects of a substituted nicotinonitrile. This is a conceptual illustration and has not been experimentally validated.
References
Benchmarking the synthetic efficiency of different routes to 2-mercaptopyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-mercaptopyridine, a crucial intermediate in the pharmaceutical and fine chemical industries, can be achieved through various synthetic pathways. The efficiency of these routes, measured by factors such as chemical yield, reaction time, and the mildness of conditions, is a critical consideration for process development and scale-up. This guide provides an objective comparison of the most common synthetic strategies to 2-mercaptopyridine, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Efficiency
The selection of an optimal synthetic route to 2-mercaptopyridine is contingent on a balance of factors including yield, reaction kinetics, cost of starting materials, and operational simplicity. Below is a summary of quantitative data for the most prevalent methods.
| Synthetic Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Route 1: From 2-Chloropyridine | 2-Chloropyridine | Thiourea, Strong Alkali (e.g., NaOH, KOH) | Ethanol or Methanol | 2 - 3 hours | Reflux | 47 - 49 | [1] |
| Route 2: From 2-Chloropyridine | 2-Chloropyridine | Alkali Metal Polysulfide (e.g., Na₂Sₓ) | Water | ~24 hours | Reflux | up to 77.9 | [2] |
| Route 3: From Pyridine-N-Oxide (multi-step) | 2-Aminopyridine-1-oxide | Diazotization, Sulfhydryl donor | Various | Multi-step | Various | 45 - 75 | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and further optimization.
Route 1: Synthesis of 2-Mercaptopyridine from 2-Chloropyridine and Thiourea[1]
This method is a widely adopted, two-step, one-pot synthesis that proceeds under relatively mild conditions.
Materials:
-
2-Chloropyridine
-
Thiourea
-
Ethanol (or Methanol)
-
Aqueous Sodium Hydroxide (15-20 wt.%) or Potassium Hydroxide (20 wt.%)
-
Ethyl Acetate
-
Aqueous Hydrochloric Acid (15-20 wt.%)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction: Dissolve 2-chloropyridine and thiourea in ethanol in a round-bottom flask equipped with a reflux condenser. The molar ratio of thiourea to 2-chloropyridine should be approximately 1.2:1.
-
Heat the mixture to reflux with stirring for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add a 15-20 wt.% aqueous solution of a strong alkali (e.g., NaOH or KOH) to the residue and adjust the pH to 8.0-9.0. Stir at room temperature for 15-20 minutes.
-
Extract the unreacted 2-chloropyridine with ethyl acetate.
-
Under the protection of an inert gas, acidify the aqueous layer with a 15-20 wt.% aqueous hydrochloric acid solution to a pH of 6.0-6.5.
-
Isolation: The product precipitates as a solid. Collect the solid by suction filtration and wash the filter cake with water.
-
Dry the product to a constant weight to obtain 2-mercaptopyridine.
Route 2: Synthesis of 2-Mercaptopyridine from 2-Chloropyridine and Alkali Metal Polysulfide[2]
This route offers a higher yield but requires a longer reaction time.
Materials:
-
2-Chloropyridine
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Sulfur
-
Water
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
Procedure:
-
Preparation of Polysulfide Solution: In a reactor fitted with a reflux condenser, dissolve sodium sulfide nonahydrate in water. Add sulfur to this solution and heat to reflux to form the sodium polysulfide solution.
-
Reaction: To the refluxing polysulfide solution, add 2-chloropyridine dropwise over a period of 30 minutes. Continue to stir and reflux the reaction mixture for approximately 24 hours.
-
Work-up: After cooling, azeotropically distill any unreacted 2-chloropyridine.
-
Cool the mixture and add concentrated hydrochloric acid. Heat the mixture to 70-77°C for 1 hour.
-
Filter the hot mixture to remove precipitated sulfur.
-
Isolation: Dilute the filtrate with water, cool, and adjust the pH to 4.2 with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-mercaptopyridine.
Synthetic Pathway Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea, a common and well-documented laboratory method.
Caption: Workflow for 2-Mercaptopyridine Synthesis.
Concluding Remarks
The synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea offers a straightforward and relatively fast procedure, albeit with moderate yields.[1] The use of alkali metal polysulfides can significantly improve the yield, but at the cost of a much longer reaction time.[2] The multi-step synthesis from pyridine-N-oxide derivatives can also provide good yields but involves a more complex reaction sequence.[3] The choice of the most suitable route will ultimately depend on the specific requirements of the researcher or organization, balancing the need for high efficiency with practical considerations such as time, cost, and available equipment. Further optimization of reaction conditions for each route may lead to improved efficiencies.
References
- 1. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 2. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
- 3. US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides - Google Patents [patents.google.com]
Spectroscopic Showdown: Unveiling the Molecular Evolution from Precursors to 2-Mercapto-4,5,6-trimethylnicotinonitrile
A detailed spectroscopic comparison of 2-Mercapto-4,5,6-trimethylnicotinonitrile with its precursors, 3-methyl-2-pentanone, malononitrile, and elemental sulfur, offers a clear roadmap of the chemical transformations occurring during the Gewald reaction. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the key spectral changes, supported by experimental data and detailed protocols, to facilitate the characterization and quality control of this important heterocyclic compound.
The synthesis of this compound, a substituted pyridine derivative with potential applications in medicinal chemistry, is commonly achieved through the versatile Gewald three-component reaction. This one-pot synthesis brings together a ketone (3-methyl-2-pentanone), an active methylene compound (malononitrile), and elemental sulfur. Spectroscopic analysis is paramount in tracking the conversion of these precursors and confirming the formation of the final product. This guide presents a comparative analysis of the spectroscopic data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Synthetic Pathway Overview
The synthesis of this compound from its precursors via the Gewald reaction is a well-established method for constructing the substituted pyridine ring. The reaction proceeds through a series of intermediates, culminating in the formation of the target molecule.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Data
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch | C≡N Stretch | C=C Stretch (Aromatic) | C-H Stretch (Alkyl) | S-H Stretch |
| 3-Methyl-2-pentanone | ~1715 (strong) | - | - | 2960-2875 (strong) | - |
| Malononitrile | - | ~2260 (medium) | - | ~2900 (weak) | - |
| This compound (Expected) | - | ~2220 (medium) | ~1600-1450 (medium) | 2980-2850 (medium) | ~2550 (weak) |
Table 2: ¹H NMR Spectroscopic Data (δ ppm)
| Compound | Alkyl Protons | Methylene Protons | Methine Protons | Aromatic/Vinyl Protons | SH Proton |
| 3-Methyl-2-pentanone | ~0.9 (t), ~1.1 (d), ~2.1 (s) | ~1.4, ~1.7 (m) | ~2.4 (m) | - | - |
| Malononitrile | - | ~3.5 (s) | - | - | - |
| This compound (Expected) | ~2.2-2.5 (multiple s) | - | - | - | ~13-14 (br s) |
Table 3: ¹³C NMR Spectroscopic Data (δ ppm)
| Compound | C=O Carbon | C≡N Carbon | Aromatic/Vinyl Carbons | Alkyl Carbons |
| 3-Methyl-2-pentanone | ~212 | - | - | ~11, ~16, ~25, ~34, ~45 |
| Malononitrile | - | ~112 | - | ~10 |
| This compound (Expected) | - | ~115 | ~118, ~145, ~150, ~160, ~175 | ~15, ~18, ~21 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 3-Methyl-2-pentanone | 100 | 85, 72, 57, 43 |
| Malononitrile | 66 | 65, 40, 39 |
| This compound | 178 | Expected fragments from loss of SH, CH₃, and HCN |
Table 5: UV-Vis Spectroscopic Data (λ_max nm)
| Compound | Solvent | λ_max |
| 3-Methyl-2-pentanone | Ethanol | ~275 |
| Malononitrile | Water | Absorbs in the UV region, but specific λ_max can vary with conditions. |
| This compound (Expected) | Ethanol | ~250-280 and ~320-350 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this comparison.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the liquid sample (3-methyl-2-pentanone) was placed as a thin film between two sodium chloride plates. For the solid sample (malononitrile), a small amount was mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectra were recorded on an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a high-energy electron beam. The resulting ions were then separated based on their mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy: A dilute solution of the sample was prepared in a suitable UV-transparent solvent (e.g., ethanol or water). The absorbance of the solution was measured over a range of wavelengths (typically 200-800 nm) using a dual-beam UV-Vis spectrophotometer. The solvent was used as a reference.
Spectroscopic Analysis Workflow
The process of characterizing the final product and comparing it to its precursors involves a systematic spectroscopic workflow.
Caption: Workflow for spectroscopic comparison.
Conclusion
The spectroscopic comparison of this compound with its precursors provides invaluable insights into the chemical transformation that occurs during the Gewald reaction. The disappearance of the characteristic carbonyl peak of 3-methyl-2-pentanone and the nitrile peak of malononitrile, coupled with the appearance of new signals corresponding to the aromatic ring, the mercapto group, and the shifted nitrile group in the final product, serves as definitive evidence of a successful synthesis. This guide serves as a foundational resource for researchers working with this class of compounds, enabling efficient and accurate characterization. While complete experimental data for the final product remains elusive in the public domain, the provided expected values based on analogous structures offer a robust framework for spectral interpretation.
Safety Operating Guide
Proper Disposal of 2-Mercapto-4,5,6-trimethylnicotinonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides comprehensive guidance on the proper disposal procedures for 2-Mercapto-4,5,6-trimethylnicotinonitrile, a compound presenting hazards associated with both its mercaptan and nitrile functional groups. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a certified chemical fume hood. This compound is known to cause skin and eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE) is mandatory. A summary of required PPE and immediate actions in case of exposure is provided in the table below.
| Aspect | Guideline | Immediate Action in Case of Exposure |
| Eye Protection | Wear tightly sealed safety goggles or a face shield. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Immediately wash hands and affected skin with soap and water. Remove contaminated clothing. |
| Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact. | Remove contaminated clothing and wash exposed skin with soap and water. |
| Respiratory Protection | Use a NIOSH-approved respirator if working outside a fume hood or if there is a risk of aerosolization. | Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not eat, drink, or smoke when handling this chemical. | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Plan
The primary and mandated method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office as hazardous waste. Chemical pre-treatment to neutralize the reactive mercaptan group may be a viable option to reduce its hazard and odor, but this must be performed in strict accordance with your institution's policies and safety guidelines.
1. Waste Collection and Storage:
-
Collect all waste containing this compound (solid, liquid, and contaminated materials like gloves and weighing paper) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
2. Chemical Pre-treatment (Optional and Subject to Institutional Approval):
A common method for treating mercaptan-containing waste is through oxidation, which converts the odorous and reactive mercaptans into less volatile sulfonic acids. Sodium hypochlorite (bleach) is a readily available oxidizing agent for this purpose.
Important: This is a general procedure for mercaptans. The reactivity of this compound with sodium hypochlorite has not been specifically documented in readily available literature. It is crucial to perform a small-scale test reaction under controlled conditions before treating a larger quantity of waste. The nitrile group's stability under these conditions should also be considered.
Experimental Protocol for Oxidation with Sodium Hypochlorite:
| Parameter | Guideline |
| Scale | Small laboratory scale (e.g., treating a solution containing 1-5 g of the mercaptan). |
| Reagents | - Waste solution of this compound- Sodium hypochlorite (household bleach, typically 5-8% NaOCl)- Sodium hydroxide solution (e.g., 1 M) |
| Procedure | 1. Work in a certified chemical fume hood. 2. If the waste is a solid, dissolve it in a suitable solvent. If it is in a non-aqueous solvent, it may need to be carefully extracted into an aqueous basic solution.3. For an aqueous waste solution, ensure the pH is basic (pH > 10) by adding sodium hydroxide solution. This helps to deprotonate the mercaptan, making it more susceptible to oxidation.4. Slowly and with constant stirring, add the sodium hypochlorite solution to the mercaptan waste solution. The reaction can be exothermic, so add the bleach dropwise to control the temperature.5. A general starting point is to use a molar excess of sodium hypochlorite. For every mole of mercaptan, at least 3 moles of NaOCl are theoretically needed for complete oxidation to the sulfonic acid. A larger excess may be required in practice.6. Continue stirring the reaction mixture at room temperature for several hours (e.g., 2-4 hours) to ensure the reaction goes to completion.7. The disappearance of the characteristic mercaptan odor is a good indicator that the reaction is complete. However, this is not a definitive test.8. The treated solution must still be collected as hazardous waste. Neutralize any remaining excess hypochlorite with a reducing agent like sodium bisulfite if required by your EHS office. The final solution should be clearly labeled with its contents and disposed of through your institution's hazardous waste program. |
3. Final Disposal:
-
Once the waste is collected and, if applicable, pre-treated and neutralized, contact your institution's EHS office to arrange for pickup and final disposal.
-
Provide them with a complete and accurate description of the waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always prioritize safety and consult with your institution's EHS office for specific guidance.
Personal protective equipment for handling 2-Mercapto-4,5,6-trimethylnicotinonitrile
Essential Safety and Handling Guide for 2-Mercapto-4,5,6-trimethylnicotinonitrile
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses several health risks. It is known to be toxic if swallowed, a cause of skin irritation, and can result in serious eye damage.[1][2][3] Furthermore, it may lead to respiratory irritation.[1][2] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Required PPE | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be tightly fitting.[2][4] |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile rubber gloves are a suitable option; they should be inspected before each use and replaced frequently.[4] |
| Body Protection | Laboratory Coat and Protective Clothing | An impervious laboratory coat is required to prevent skin contact.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Necessary when working outside a chemical fume hood or if there is a risk of generating dust or aerosols.[4] A full-face respirator should be used if exposure limits are exceeded.[2] |
Operational Plan: Safe Handling Procedures
Safe handling practices are critical to prevent accidental exposure. All operations should be conducted in a designated area with the necessary safety equipment readily available.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all required PPE is correctly worn.[4][5]
-
Handling the Chemical:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid all direct contact with the eyes, skin, and clothing.[5][6]
-
Do not inhale any dust, fumes, mists, or vapors that may be generated.[2][7]
-
When not in use, ensure the container is tightly sealed.[1][2]
-
The use of non-sparking tools is recommended to prevent ignition sources.[5]
-
-
Post-Handling:
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including used gloves and disposable lab coats, must be segregated from general waste.[5]
-
Containment: Place all contaminated waste into a clearly labeled, sealed, and compatible hazardous waste container.[5]
-
Chemical Pre-treatment (Optional and subject to institutional approval):
-
Final Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][7]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound [chemdict.com]
- 2. echemi.com [echemi.com]
- 3. 2-Mercapto-4,6-dimethylnicotinonitrile | C8H8N2S | CID 676510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

